IT-143B
Descripción
Propiedades
IUPAC Name |
2-(10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl)-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBZGOIMALIBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Origin of IT-143B from Streptomyces sp.: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery, origin, and biological activities of IT-143B, a piericidin-group antibiotic. Isolated from a strain of Streptomyces sp., this compound has demonstrated a spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. This document consolidates the available information on its discovery, physicochemical characteristics, and biological effects, providing a foundational resource for researchers in natural product chemistry, microbiology, and oncology.
Introduction
The genus Streptomyces is a well-established and prolific source of a diverse array of secondary metabolites, which have been invaluable in the development of pharmaceuticals.[1] Among the vast number of compounds isolated from these filamentous bacteria, the piericidins represent a significant class of antibiotics. This compound, along with its analog IT-143-A, was first reported in 1996 as a novel member of the piericidin family.[2] This guide aims to provide a comprehensive overview of the discovery and origin of this compound.
Discovery and Origin
IT-143-A and B were discovered and isolated by a team of researchers at Taiho Pharmaceutical Co., Ltd. in Japan.[2] The producing microorganism was identified as a strain of Streptomyces sp..[2] The discovery was the result of a screening program aimed at identifying novel bioactive compounds from microbial sources.
Table 1: Discovery and Origin of this compound
| Attribute | Description |
| Compound Name | This compound |
| Producing Organism | Streptomyces sp. |
| Year of Discovery | 1996 |
| Discovering Institution | Taiho Pharmaceutical Co., Ltd. |
| Compound Class | Piericidin-group antibiotic |
Physicochemical Properties
Detailed physicochemical data for this compound is limited in the publicly available literature. However, based on its classification as a piericidin, it is expected to be a lipophilic molecule. The initial characterization of IT-143-A and B involved the use of high-performance liquid chromatography (HPLC), magnetic resonance spectroscopy (NMR), and ultraviolet (UV) spectrophotometry.[2]
Table 2: Reported Physicochemical Characterization Methods for this compound
| Method | Application |
| High-Performance Liquid Chromatography (HPLC) | Isolation and Purification |
| Magnetic Resonance Spectroscopy (NMR) | Structure Elucidation |
| Ultraviolet (UV) Spectrophotometry | Structural Characterization |
Experimental Protocols
A detailed experimental protocol for the fermentation, isolation, and purification of this compound is not available in the public domain. The seminal 1996 publication by Urakawa et al. in The Journal of Antibiotics contains this information; however, the full text of this article is not broadly accessible. The abstract indicates that standard chromatographic techniques, including HPLC, were employed for the purification of IT-143-A and B.[2]
General Workflow for Piericidin Isolation
The following diagram represents a generalized workflow for the isolation of piericidin-class antibiotics from Streptomyces fermentation, based on common practices in natural product research.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The definitive structure of this compound was determined using spectroscopic methods, primarily NMR.[2] While the specific spectral data has not been widely disseminated, the initial report confirms the use of magnetic resonance spectroscopy for this purpose.
Biological Activity
This compound has been reported to exhibit a range of biological activities. The primary publication notes its activity against fungi and Gram-positive bacteria.[2] Subsequent reports have also highlighted its potential as an antitumor agent.
Table 3: Summary of Reported Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Reported Effect |
| Antifungal | Aspergillus fumigatus | Growth inhibition |
| Antibacterial | Micrococcus luteus (Gram-positive) | Growth inhibition |
| Antitumor | Various cancer cell lines | Cytotoxicity |
Mechanism of Action (Proposed)
Piericidins are known to be potent inhibitors of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I). This inhibition disrupts cellular respiration and ATP production, leading to cell death. It is highly probable that this compound shares this mechanism of action.
References
Piericidin Class Antibiotics: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piericidin class of antibiotics, natural products primarily isolated from Streptomyces species, represent a potent and specific class of inhibitors targeting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). Their high affinity and specific binding to a critical enzyme in cellular respiration have made them invaluable tools for studying mitochondrial bioenergetics and have positioned them as intriguing candidates for therapeutic development, particularly in oncology and neurodegenerative disease research. This technical guide provides an in-depth exploration of the core mechanism of action of piericidin antibiotics, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of piericidin antibiotics is the NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1][2][3][4] Piericidins act as potent inhibitors of this complex, disrupting the electron transport system and thereby inhibiting mitochondrial respiration.[1][3]
1.1. Binding Site and Molecular Interactions
Due to their structural similarity to the native substrate, coenzyme Q (ubiquinone), piericidins are believed to act as competitive inhibitors.[5] Cryo-electron microscopy studies of mammalian Complex I have revealed that piericidin A binds within the long, hydrophobic ubiquinone-binding channel.[6][7] The binding site is located at the interface between the redox (blue) and proton-transfer (green) domains of the complex.[6][7] Notably, evidence suggests that two piericidin molecules can bind in an end-to-end fashion within this channel, with the second molecule exhibiting significantly tighter binding.[6] The pyridinol head group of piericidin interacts with key residues near the N2 iron-sulfur cluster, effectively blocking the access of ubiquinone to its reduction site.
1.2. Biochemical Consequences of Complex I Inhibition
The inhibition of Complex I by piericidins leads to a cascade of downstream cellular events:
-
Disruption of Electron Flow: Piericidin binding physically obstructs the transfer of electrons from NADH to ubiquinone, halting the forward flow of electrons through the ETC.[7]
-
Inhibition of Proton Pumping: As a consequence of blocked electron transport, the proton-pumping activity of Complex I ceases, leading to a decrease in the proton motive force across the inner mitochondrial membrane.[7]
-
Decreased ATP Synthesis: The diminished proton gradient impairs the ability of ATP synthase (Complex V) to produce ATP, leading to cellular energy depletion.
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex I can lead to the backflow of electrons and the partial reduction of molecular oxygen, resulting in the generation of superoxide radicals and other reactive oxygen species.
-
Induction of Apoptosis: The combination of ATP depletion, increased ROS, and the disruption of mitochondrial homeostasis can trigger the intrinsic pathway of apoptosis.[3] This is often characterized by a decrease in the mitochondrial membrane potential.[2][3]
Quantitative Data: Inhibitory Potency
The inhibitory potency of piericidins has been quantified in various systems, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key metrics.
| Compound | Cell Line/System | IC50 Value (µM) | Reference |
| Piericidin A | Tn5B1-4 | 0.061 | [2][3] |
| Piericidin A | HepG2 | 233.97 | [2][3] |
| Piericidin A | Hek293 | 228.96 | [2][3] |
| Piericidin L | OS-RC-2 | 2.2 | [1] |
| Piericidin M | OS-RC-2 | 4.5 | [1] |
| Piericidin derivative 2 | HL-60 | < 0.1 | [1] |
| Piericidin derivative 3 | HL-60 | < 0.1 | [1] |
| Piericidin derivative 4 | HL-60 | < 0.1 | [1] |
| Piericidin derivative 5 | HL-60 | < 0.1 | [1] |
| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [1] |
| 11-demethyl-glucopiericidin A | HL-60 | 1.3 | [1] |
| 11-demethyl-glucopiericidin A | K562 | 5.5 | [1] |
Note on Ki Values: Direct determination of Ki values for piericidin A has been complex. However, modeling based on cryo-EM data suggests a cooperative binding model with two inhibitor molecules. The dissociation constant for the second piericidin molecule (KI2) is estimated to be significantly lower (tighter binding) than that of the first (KI1), with a ratio of KI2/KI1 in the range of 10⁻⁵ to 10⁻¹.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of piericidin class antibiotics.
3.1. Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from established methods for assessing mitochondrial function using extracellular flux analysis.[8][9][10]
Objective: To measure the effect of piericidin on the rate of oxygen consumption by intact cells, providing a direct readout of mitochondrial respiration.
Materials:
-
Cell culture medium
-
96-well black-walled, clear-bottom tissue culture plates
-
Extracellular OCR probe (e.g., MitoXpress® Xtra)
-
HS Mineral Oil
-
Plate reader with temperature control and fluorescence detection (Ex/Em ~380/650 nm)
-
Piericidin A stock solution
-
Oligomycin, FCCP, and Rotenone/Antimycin A for mitochondrial stress test
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare fresh assay medium and reconstitute the OCR probe according to the manufacturer's instructions. Warm mineral oil to 37°C.
-
Treatment: Remove the culture medium and add fresh assay medium containing the desired concentrations of piericidin A or vehicle control.
-
Probe Loading: Add the reconstituted OCR probe to each well.
-
Sealing: Gently overlay each well with 100 µL of pre-warmed mineral oil to prevent oxygen exchange with the atmosphere.
-
Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence kinetically every 2-3 minutes for at least 60-120 minutes.
-
Data Analysis: Calculate the rate of oxygen consumption from the linear portion of the fluorescence signal increase over time. For a mitochondrial stress test, sequential injections of oligomycin, FCCP, and rotenone/antimycin A are performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
3.2. Assessment of Apoptosis Induction by Annexin V Staining
This protocol is based on standard methods for detecting one of the early hallmarks of apoptosis.[11][12][13]
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with piericidin by detecting the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with piericidin A at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
3.3. Determination of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[5][14][15][16][17]
Objective: To measure changes in the mitochondrial membrane potential in response to piericidin treatment.
Materials:
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Cell culture medium
-
Fluorescence microscope or plate reader
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure (using JC-1):
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in a clear-bottom black-walled plate. Treat with piericidin A for the desired duration.
-
Dye Loading: Remove the treatment medium and incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.
-
Washing: Wash the cells with assay buffer.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with a high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or metabolically stressed cells with a low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Plate Reader: Measure the fluorescence intensity at both the green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) channels.
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Visualizations
4.1. Signaling Pathways and Logical Relationships
Caption: Core mechanism of Piericidin action on mitochondrial function.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR).
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
References
- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piericidin A | Complex I inhibitor | Probechem Biochemicals [probechem.com]
- 5. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. mitochondria.cs.ucl.ac.uk [mitochondria.cs.ucl.ac.uk]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity and Properties of IT-143B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IT-143B is a naturally occurring compound belonging to the piericidin family of antibiotics, isolated from a species of Streptomyces. As a higher homologue in this class, this compound exhibits a range of biological activities, including antifungal, antibacterial, and antitumor properties. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a cascade of downstream effects, ultimately resulting in cell death. This document provides a comprehensive overview of the known biological activities, mechanism of action, and relevant experimental protocols for the study of this compound and related piericidin compounds.
Introduction to this compound
This compound, along with its counterpart IT-143A, was first identified in 1996 as a novel piericidin-group antibiotic produced by a Streptomyces species. Piericidins are characterized by a substituted 4-pyridinol ring connected to a long, methylated polyketide side chain. This structural similarity to coenzyme Q allows them to act as competitive inhibitors at the quinone-binding site of mitochondrial Complex I. While research on this compound itself is limited, the broader class of piericidins has been the subject of numerous studies, revealing their potential as therapeutic agents.
Biological Activities
This compound has demonstrated activity against a variety of organisms, indicating its potential as a broad-spectrum bioactive compound.
Antifungal Activity
Antibacterial Activity
The compound has shown activity against the Gram-positive bacterium Micrococcus luteus. Specific quantitative data on its antibacterial spectrum and potency are not widely published.
Antitumor Activity
This compound has been noted for its activity against KB carcinoma cells, a human oral cancer cell line. While specific IC50 values for this compound are not available, data from other piericidin derivatives provide insight into the potential potency of this class of compounds against various cancer cell lines.
Quantitative Data
Table 1: Cytotoxicity of Piericidin Derivatives Against Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 |
| Piericidin A | Tn5B1-4 | Insect | 0.061 µM |
| Piericidin A | HepG2 | Human Liver Carcinoma | 233.97 µM |
| Piericidin A | Hek293 | Human Embryonic Kidney | 228.96 µM |
| Piericidin C7 | Rat Glia (E1A transformed) | Rat Glial Cells | 1.5 nM |
| Piericidin C8 | Rat Glia (E1A transformed) | Rat Glial Cells | 0.45 nM |
| Piericidin C7 | Neuro-2a | Mouse Neuroblastoma | 0.83 nM |
| Piericidin C8 | Neuro-2a | Mouse Neuroblastoma | 0.21 nM |
| Piericidin G1 | SF-268 | Human Glioblastoma | 10.0 - 12.7 µM |
| Piericidin G1 | MCF-7 | Human Breast Adenocarcinoma | 10.0 - 12.7 µM |
| Piericidin G1 | HepG2 | Human Liver Carcinoma | 10.0 - 12.7 µM |
| Piericidin G1 | A549 | Human Lung Carcinoma | 10.0 - 12.7 µM |
Mechanism of Action & Signaling Pathways
The primary mechanism of action for this compound, like other piericidins, is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC).
Inhibition of Mitochondrial Complex I
This compound competitively inhibits the binding of ubiquinone (Coenzyme Q) to Complex I. This blockage prevents the transfer of electrons from NADH to ubiquinone, thereby halting the flow of electrons through the ETC.
Downstream Signaling Consequences
The inhibition of Complex I by this compound initiates a cascade of cellular events:
-
Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in the proton gradient across the inner mitochondrial membrane, which in turn severely impairs ATP synthesis by ATP synthase.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This surge in ROS contributes to oxidative stress, damaging cellular components such as DNA, proteins, and lipids.
-
Induction of Apoptosis: The combination of ATP depletion and overwhelming oxidative stress can trigger the intrinsic pathway of apoptosis.
Caption: Mechanism of this compound Induced Cytotoxicity.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of compounds like this compound. Specific parameters may require optimization.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Culture the fungal strain (e.g., Aspergillus fumigatus) on an appropriate agar medium. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^5 spores/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of growth.
Unveiling the Potent BCRP Inhibitor Ko-143: A Technical Overview
A Note on Nomenclature: Initial searches for "IT-143-B" yielded limited technical data. However, a significant body of research exists for a similarly named compound, "Ko-143," a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This guide proceeds under the strong assumption that "Ko-143" was the intended subject of inquiry, offering an in-depth look at its chemical properties and biological activity.
Ko-143 is a synthetic, non-toxic analog of the fungal toxin fumitremorgin C. It is distinguished as a highly potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), more commonly known as the Breast Cancer Resistance Protein (BCRP). This transporter protein is a key player in multidrug resistance in cancer cells, actively extruding a wide range of chemotherapeutic agents and contributing to treatment failure. Ko-143's ability to block this efflux pump has made it an invaluable tool in cancer research and drug development.
Physicochemical Properties
A summary of the key identifiers and properties of Ko-143 is presented below.
| Property | Value | Reference |
| CAS Number | 461054-93-3 | [1][2][3] |
| Molecular Weight | 469.57 g/mol (anhydrous basis) | [1][3] |
| Molecular Formula | C₂₆H₃₅N₃O₅ | [1][2][3] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (>10 mg/mL) and ethanol | [1] |
Mechanism of Action and Biological Activity
Ko-143 exerts its biological effect by directly inhibiting the function of the BCRP transporter. This inhibition is highly potent, with an IC₅₀ value of 9.7 nM for the ATPase activity of ABCG2.[3] By blocking the transporter, Ko-143 prevents the efflux of BCRP substrates, leading to increased intracellular accumulation of these drugs and thereby reversing BCRP-mediated multidrug resistance.[1]
While highly selective for BCRP, displaying over 200-fold selectivity compared to P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP-1), Ko-143 has been observed to affect the transport activity of ABCB1 and ABCC1 at higher concentrations.[1][3] It is also noteworthy that Ko-143 is unstable in rat plasma, a factor to consider in the design of in vivo studies.[3]
Signaling and Transport Pathway
The following diagram illustrates the role of BCRP in multidrug resistance and the inhibitory action of Ko-143.
Experimental Protocols
The following section details a representative in vitro protocol for assessing the cellular accumulation of a labeled compound in the presence of Ko-143.
In Vitro [³H]Ko-143 Accumulation Assay
Objective: To determine the intracellular accumulation of radiolabeled Ko-143 in cultured cells.
Cell Lines:
-
HEK-293 (human embryonic kidney) cells
-
HEK PC (parental control) cells
-
MCF-7 (human breast adenocarcinoma) cells
Materials:
-
24-well cell culture plates
-
Cell culture medium
-
[³H]Ko-143 (radiolabeled Ko-143)
-
Non-radiolabeled Ko-143
-
Scintillation fluid
-
Scintillation counter
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10⁵ cells/mL per well. Allow the cells to adhere and grow overnight.
-
Time-Course Assay: a. Prepare a working solution of [³H]Ko-143 in cell culture medium at the desired concentration. b. Aspirate the existing medium from the wells. c. Add the [³H]Ko-143 containing medium to each well. d. At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate the medium. e. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity. f. Lyse the cells with a suitable lysis buffer. g. Transfer the cell lysate to scintillation vials. h. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Background and Cell Count: a. Include three wells with non-radiolabeled medium to measure the background signal. b. Reserve three wells for cell counting to standardize the results.
-
Data Analysis: a. Subtract the background radioactivity from the measurements of the experimental wells. b. Normalize the radioactivity counts to the cell number. c. Plot the intracellular concentration of [³H]Ko-143 over time to determine the point of stable accumulation.
Experimental Workflow
The workflow for the in vitro accumulation assay is depicted below.
References
Navigating the Stability of IT-143B: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of a compound is a cornerstone of preclinical development. This technical guide provides an in-depth overview of the stability of IT-143B, a rare piericidin-class antibiotic, under typical laboratory conditions. Due to the limited availability of specific stability data for this compound, this document leverages established knowledge of the piericidin class of compounds to provide a robust framework for its handling, storage, and analysis.
This compound, a metabolite isolated from Streptomyces sp., has demonstrated notable activity against the fungus Aspergillus fumigatus, the gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] Its structural complexity as a higher homologue of the piericidin class necessitates a thorough understanding of its stability profile to ensure the integrity of experimental results.
Physicochemical Properties and Storage
Basic physicochemical information for this compound is summarized in the table below. The recommended long-term storage condition is -20°C, which is crucial for mitigating degradation and preserving the compound's biological activity.[1][2]
| Property | Value | Source |
| Molecular Formula | C28H41NO4 | --INVALID-LINK-- |
| Molecular Weight | 455.63 g/mol | --INVALID-LINK-- |
| CAS Number | 183485-34-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | --INVALID-LINK-- |
| Long-Term Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Anticipated Stability Profile and Degradation Pathways
While specific forced degradation studies on this compound are not publicly available, the stability of the broader piericidin class provides valuable insights into its likely degradation pathways. Forced degradation studies are essential for developing stability-indicating analytical methods and understanding a compound's intrinsic stability.[3][4] These studies typically involve exposing the drug substance to stress conditions such as heat, humidity, light, and a range of pH values to induce degradation.[5]
Based on the known reactivity of similar natural products, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis: The ester and other labile functional groups present in the piericidin structure may be susceptible to hydrolysis under acidic and basic conditions.
-
Oxidation: The polyketide side chain could be prone to oxidation, leading to the formation of various oxygenated derivatives.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization or degradation of the molecule. It is advisable to handle this compound in light-protected conditions.
The following table summarizes the expected stability of this compound under common laboratory stress conditions, based on general principles of drug degradation.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Labile | Hydrolysis products |
| Basic (e.g., 0.1 N NaOH) | Labile | Hydrolysis products, rearrangement products |
| Oxidative (e.g., 3% H2O2) | Potentially Labile | Oxidized derivatives |
| Thermal (e.g., 60°C) | Likely stable in solid form, may degrade in solution | Thermolytic decomposition products |
| Photolytic (UV/Vis light) | Potentially Labile | Isomers, photoproducts |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a validated stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.
General Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic: Mix the stock solution with an equal volume of 0.2 N NaOH and incubate under the same conditions as the acidic stress. Neutralize before analysis.
-
Oxidative: Mix the stock solution with an equal volume of 6% H2O2 and store at room temperature for a defined period.
-
Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, store the neat compound at the same temperature.
-
Photolytic: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining and the formation of any degradation products. The mass balance should be assessed to ensure that all major degradation products are accounted for.
A typical workflow for developing and validating a stability-indicating HPLC method is illustrated in the diagram below.
Proposed Signaling Pathway and Mechanism of Action
Piericidins are well-documented inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This mechanism is believed to be the primary basis for their insecticidal, antimicrobial, and cytotoxic activities.
The proposed mechanism of action for this compound, based on its classification as a piericidin, is the inhibition of mitochondrial Complex I. This disruption of cellular respiration is a plausible explanation for its observed activity against Aspergillus fumigatus, Micrococcus luteus, and cancer cells, all of which rely on aerobic respiration for energy production.
The signaling cascade initiated by Complex I inhibition can lead to various cellular outcomes, including apoptosis, as depicted in the following diagram.
Conclusion
While specific experimental data on the stability of this compound is limited, a comprehensive understanding of its chemical class, the piericidins, allows for the formulation of a robust strategy for its handling, storage, and analysis. Researchers are strongly encouraged to perform compound-specific forced degradation studies and validate a stability-indicating analytical method to ensure the quality and reliability of their data. The proposed mechanism of action through the inhibition of mitochondrial Complex I provides a solid foundation for further mechanistic studies into the promising antifungal, antibacterial, and anticancer activities of this compound.
References
- 1. STREPTOMYCES ANTIBIOTICS. III. DEGRADATION OF STREPTOMYCIN TO STREPTOBIOSAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lancetechltd.com [lancetechltd.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
Piericidin Antibiotics: A Technical Guide to Their Chemistry, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidins are a family of naturally occurring antibiotics produced by various species of Streptomyces.[1] Structurally, they consist of a substituted α-pyridone ring connected to a long, unsaturated polyketide side chain.[1][2] This unique chemical architecture, which bears a resemblance to the electron carrier coenzyme Q, is responsible for their diverse and potent biological activities.[1][3] Piericidins have garnered significant interest in the scientific community due to their broad spectrum of effects, including potent insecticidal, antimicrobial, and antitumor properties.[3][4] This technical guide provides a comprehensive review of the scientific literature on piericidin antibiotics, with a focus on their quantitative biological data, experimental methodologies, and the signaling pathways they modulate.
Chemical Structure and Analogues
The piericidin family is characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[3] Variations in the substitution pattern of the pyridine ring and the structure of the side chain give rise to a wide array of piericidin analogues.[1][5] These structural differences significantly influence their biological activity.
Quantitative Biological Data
The biological activities of piericidin antibiotics have been extensively studied, with a significant amount of quantitative data available in the scientific literature. The following tables summarize the cytotoxic, antimicrobial, and insecticidal activities of various piericidin analogues.
Cytotoxic Activity of Piericidin Analogues
The cytotoxicity of piericidin derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Piericidin Analogue | Cell Line | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | 0.061 | [6] |
| HepG2 | 233.97 | [6] | |
| Hek293 | 228.96 | [6] | |
| HT-29 (etoposide-resistant) | 0.0077 | [7] | |
| OVCAR | pM to low nM range | [8] | |
| PC-3 | pM to low nM range | [8] | |
| PC-3/M | pM to low nM range | [8] | |
| HCT-116 | pM to low nM range | [8] | |
| HL-60 | >12 | [8] | |
| B16-F10 | >12 | [8] | |
| Glucopiericidin A | HL-60 | 0.34 | [4] |
| SMMC-772 | 0.65 | [4] | |
| A-549 | 0.60 | [4] | |
| MCF-7 | 0.50 | [4] | |
| Piericidin L | OS-RC-2 | 2.2 | [9] |
| Piericidin M | OS-RC-2 | 4.5 | [9] |
| Piericidin N | HL-60 | <0.1 | [9] |
| Piericidin O | HL-60 | <0.1 | [9] |
| Piericidin P | HL-60 | <0.1 | [9] |
| Piericidin Q | HL-60 | <0.1 | [9] |
| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [9] |
| HL-60 | 1.3 | [9] | |
| K562 | 5.5 | [9] | |
| Piericidin C7 | Rat glia cells (E1A transformed) | 0.0015 | [10] |
| Neuro-2a | 0.00083 | [10] | |
| Piericidin C8 | Rat glia cells (E1A transformed) | 0.00045 | [10] |
| Neuro-2a | 0.00021 | [10] |
Antimicrobial Activity of Piericidin Analogues
Piericidins exhibit activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Piericidin Analogue | Microorganism | MIC (µg/mL) | Reference |
| Glucopiericidins A and B | Various bacteria | Generally more potent than Piericidin A1 | [11] |
| Piericidin A1 | Xanthomonas oryzae pv. oryzicola | Potent activity | [4] |
| Penicillium decumbens | Potent activity | [4] |
Insecticidal Activity of Piericidin Analogues
The insecticidal properties of piericidins have been a significant area of research. The lethal concentration 50 (LC50) is the concentration of a substance that is lethal to 50% of a test population.
| Piericidin Analogue | Insect Species | LC50 | Reference |
| Piericidin A | Mythimna separata (larvae) | Potent activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the piericidin literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piericidin analogue and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Piericidin analogue stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the piericidin analogue in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the piericidin analogue that completely inhibits visible growth of the microorganism.
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I) in isolated mitochondria or submitochondrial particles.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., potassium phosphate buffer)
-
NADH
-
Coenzyme Q1 (or other suitable electron acceptor)
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria.
-
Add Inhibitor: Add the piericidin analogue at various concentrations to the reaction mixture and incubate for a short period.
-
Initiate Reaction: Initiate the reaction by adding NADH.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.
-
Calculate Activity: Calculate the rate of NADH oxidation to determine the activity of Complex I. Compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of piericidin antibiotics is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquin-one oxidoreductase).[1][3] This inhibition disrupts cellular respiration and leads to a cascade of downstream effects.
Inhibition of Mitochondrial Complex I and Downstream Effects
Piericidins bind to the ubiquinone binding site of Complex I, preventing the transfer of electrons from NADH to coenzyme Q.[12] This has several critical consequences for the cell:
-
Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the accumulation of electrons within Complex I, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species.[1][13]
-
Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and disruption of mitochondrial membrane potential can trigger the intrinsic apoptotic pathway.[6][14] This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.
Structure-Activity Relationship
The biological activity of piericidins is highly dependent on their chemical structure. Studies on various natural and synthetic analogues have revealed key structural features that are essential for their inhibitory effects.[5] For instance, the length and saturation of the polyketide side chain, as well as the substitution pattern on the pyridine ring, can significantly impact the potency of these compounds.[5]
Experimental Workflows
Isolation and Purification of Piericidins from Streptomyces
The following diagram illustrates a typical workflow for the isolation and purification of piericidin antibiotics from a Streptomyces culture.
Conclusion
Piericidin antibiotics represent a fascinating and biologically important class of natural products. Their potent and diverse activities, stemming from their unique mechanism of action as mitochondrial Complex I inhibitors, make them valuable tools for basic research and promising scaffolds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of knowledge on piericidins, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. Further research into the structure-activity relationships, biosynthetic pathways, and potential therapeutic applications of these compounds is warranted and holds significant promise for the future of drug discovery.
References
- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship in piericidins inhibitors on the electron transport system in mitochondria. | CoLab [colab.ws]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piericidins C7 and C8, new cytotoxic antibiotics produced by a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
IT-143B: A Technical Guide on its Potential as a Novel Antimicrobial Agent
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
IT-143B, a rare piericidin-group antibiotic, presents a compelling avenue for the development of new antimicrobial therapies. Isolated from Streptomyces sp., this natural product has demonstrated bioactivity against both fungal and Gram-positive bacterial pathogens. This document provides a comprehensive technical overview of this compound, including its known antimicrobial spectrum, its mechanism of action targeting mitochondrial Complex I, and detailed experimental protocols for its study. Due to the limited public availability of specific quantitative data for this compound, representative data from the well-characterized piericidin analogue, Piericidin A, is included to provide a comparative context for its potential efficacy. This guide aims to equip researchers with the foundational knowledge required to explore the full therapeutic potential of this compound.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products, particularly those derived from actinomycetes like Streptomyces, have historically been a rich source of antibiotics. This compound, a higher homologue of the piericidin class of antibiotics, was first isolated in 1996.[1] Initial studies have revealed its inhibitory activity against the opportunistic fungal pathogen Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.[1] This whitepaper consolidates the available technical information on this compound to serve as a foundational resource for further research and development.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a targeted spectrum of antimicrobial activity. The primary research has identified its effectiveness against the following microorganisms:
Quantitative Data
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Piericidin A
| Microorganism | Type | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Fungus | 16 - 64 | [2] |
| Candida albicans | Fungus | 0.16 - 16 | [3] |
| Cryptococcus neoformans | Fungus | 6.25 - 12.5 | [4] |
| Staphylococcus aureus | Gram-positive Bacteria | > 512 | [2] |
| Bacillus subtilis | Gram-positive Bacteria | 256 | [2] |
Note: The data presented for Piericidin A is for illustrative purposes to indicate the potential range of activity for piericidin-class antibiotics. The actual MIC values for this compound may differ.
Mechanism of Action: Inhibition of Complex I
The primary molecular target of the piericidin class of antibiotics is the NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain in both bacteria and the mitochondria of fungi.[5] This enzyme is crucial for cellular respiration and energy production.
By competitively inhibiting the binding of ubiquinone to Complex I, this compound is presumed to disrupt the electron flow from NADH, leading to a cascade of downstream effects:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain directly impairs the generation of the proton motive force necessary for ATP synthesis via oxidative phosphorylation.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the production of superoxide radicals and other ROS, which cause oxidative stress and damage to cellular components.
-
Metabolic Disruption: The inhibition of NADH oxidation leads to an accumulation of NADH and a depletion of NAD+, disrupting numerous metabolic pathways that are dependent on these coenzymes.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the subsequent downstream signaling consequences in both fungal and bacterial cells.
Caption: General mechanism of this compound action.
Caption: Fungal signaling pathways affected by this compound.
Caption: Bacterial signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's antimicrobial properties. These protocols are based on standard practices for testing natural products from Streptomyces.
Isolation and Purification of this compound
A general protocol for the isolation of secondary metabolites from Streptomyces is as follows:
-
Fermentation: Inoculate a suitable production medium (e.g., ISP-2 medium) with a slant culture of the Streptomyces sp. producing this compound. Incubate at 30°C for 5-7 days on an orbital shaker at 200 rpm.
-
Extraction: Centrifuge the culture broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant. The mycelial cake and the supernatant should be extracted separately with an organic solvent such as ethyl acetate or diethyl ether.
-
Concentration: Evaporate the organic solvent from the extracts under reduced pressure to obtain the crude extract.
-
Purification: Purify the crude extract using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of this compound: Dissolve the purified this compound in a suitable solvent (e.g., DMSO or ethanol) and prepare a series of twofold dilutions in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI 1640 medium for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5 to 2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Add the microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Diagram
Caption: Workflow for this compound antimicrobial testing.
Future Directions and Conclusion
This compound represents a promising starting point for the development of a new class of antimicrobial agents. Its targeted activity against Aspergillus fumigatus and Micrococcus luteus, coupled with its well-defined mechanism of action as a Complex I inhibitor, provides a solid foundation for further investigation.
Key future research directions should include:
-
Total Synthesis and Analogue Development: The chemical synthesis of this compound would enable the production of larger quantities for extensive testing and the creation of novel analogues with improved efficacy, broader spectrum, and enhanced pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal and bacterial infections are essential to evaluate the therapeutic potential and safety profile of this compound.
-
Resistance Studies: Investigating the potential for and mechanisms of microbial resistance to this compound will be crucial for its long-term viability as a therapeutic agent.
References
- 1. Bioactive metabolites of Streptomyces misakiensis display broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antifungal Activity of Chimeric Peptides Derived from Bovine Lactoferricin and Buforin II against Cryptococcus neoformans var. grubii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
Unraveling the Identity of "IT-143B" in Cancer Research
An in-depth review of scientific literature reveals that the designation "143B" is predominantly associated with a widely utilized human osteosarcoma cell line in cancer research, rather than a specific antitumor compound. This distinction is critical for researchers and drug development professionals. The 143B cell line serves as a foundational tool for investigating the efficacy of various potential cancer therapies.
The Role of the 143B Cell Line in Antitumor Studies
The 143B osteosarcoma cell line is instrumental in preclinical cancer research, providing a model system to assess the in vitro and in vivo antitumor effects of novel therapeutic agents. For instance, studies have employed this cell line to evaluate the impact of various treatments on tumor growth, cell viability, and metastatic potential.
One area of investigation involves the use of nanoparticles to deliver drugs to 143B tumor-bearing mice, with experiments monitoring changes in tumor volume and the induction of reactive oxygen species (ROS) following treatment.[1] Similarly, research has explored the cytotoxic effects of natural compounds, such as extracts from Phyllanthus urinaria, on 143B cells, demonstrating their ability to inhibit cell growth through the induction of apoptosis.[2]
Another study focused on a calcium-mineralized polypeptide nanoparticle for doxorubicin delivery, where the 143B orthotopic osteosarcoma mouse model was used to demonstrate significant antitumor efficacy and reduced bone destruction.[3] These examples underscore the role of the 143B cell line as a substrate for testing potential antitumor agents, not as the agent itself.
Misidentification and Related Nomenclature
The query for "IT-143B" does not yield information on a specific therapeutic molecule. It is possible that this designation is a misnomer or an internal code not yet disclosed in public literature. The scientific landscape does, however, contain entities with similar naming conventions that are relevant to cancer therapy:
-
miR-143: MicroRNA-143 is a well-documented tumor suppressor.[4] It is involved in various signaling pathways and can regulate the expression of genes implicated in cancer pathogenesis, such as KRAS and Bcl-2.[4][5] Its role in inhibiting cancer cell proliferation, migration, and invasion makes it a potential therapeutic target.[5]
-
143D: This compound has been identified as a novel and selective inhibitor of KRAS G12C, a specific mutation found in various cancers.[6] Preclinical studies have shown that 143D can potently inhibit the proliferation of KRAS G12C-mutant cancer cells, induce cell cycle arrest, and trigger apoptosis by downregulating KRAS-dependent signaling pathways.[6]
Conclusion
For researchers, scientists, and drug development professionals, it is imperative to distinguish between a research tool, such as the 143B cell line, and a therapeutic agent. While the 143B cell line is a cornerstone of osteosarcoma research, enabling the evaluation of potential antitumor properties of various compounds, it is not itself an antitumor drug. The investigation into "this compound" highlights the importance of precise nomenclature in scientific communication. Future inquiries should focus on the correct designation of the therapeutic agent of interest to retrieve accurate and relevant data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Function of microRNA-143 in different signal pathways in cancer: New insights into cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-143 inhibits the metastasis of pancreatic cancer and an associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
IT-143B: A Technical Guide to a Novel Piericidin-Class Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a novel, rare higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces species in 1996.[1][2] As a member of the piericidin family, this compound is projected to function as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. While specific research on this compound is limited, its close structural relationship to piericidin A allows for inferred mechanisms of action and experimental characterization. This technical guide provides an in-depth overview of the core principles of this compound as a mitochondrial complex I inhibitor, drawing from the extensive research on its well-characterized analogue, piericidin A. This document outlines the inhibitory effects, relevant experimental protocols for assessment, and the downstream signaling consequences of complex I inhibition by this class of compounds.
Introduction to this compound and the Piericidin Class
IT-143-A and IT-143-B were first identified as novel piericidin-group antibiotics produced by a Streptomyces species.[1] These compounds were noted for their activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[2] Piericidins are known to be potent inhibitors of mitochondrial complex I, disrupting cellular respiration by blocking the electron transport system at the level of NADH-ubiquinone reductase.[3][4] This inhibition leads to a range of cellular effects, including decreased ATP production, increased production of reactive oxygen species (ROS), and activation of downstream signaling pathways involved in cell stress and apoptosis.
Quantitative Data on Piericidin A as a Proxy for this compound
Due to the scarcity of published quantitative data for this compound, the following table summarizes the inhibitory concentrations of its close homologue, piericidin A, against various cell lines and in cell-free assays. This data provides an expected range of potency for compounds within this class.
| Compound | Assay Type | System | IC50 Value | Reference |
| Piericidin A | Cell Viability | Tn5B1-4 cells | 0.061 µM | [3] |
| Piericidin A | Cell Viability | HepG2 cells | 233.97 µM | [3] |
| Piericidin A | Cell Viability | Hek293 cells | 228.96 µM | [3] |
| Piericidin A | Mitochondrial Complex I Inhibition | Cell-free assay | ~2-fold less potent than annonacin | [3] |
Core Mechanism of Action: Mitochondrial Complex I Inhibition
Mitochondrial complex I is the first and largest enzyme of the electron transport chain. Its inhibition by piericidin-class compounds like this compound is a critical event that disrupts cellular bioenergetics.
Signaling Pathway of Complex I Inhibition
The inhibition of complex I by piericidins initiates a cascade of cellular events. The immediate consequences are a halt in the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis. This disruption also causes an accumulation of NADH and an increase in the production of superoxide radicals.
Signaling pathway of mitochondrial complex I inhibition by this compound.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments to characterize this compound as a mitochondrial complex I inhibitor.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is essential for determining the direct effect of this compound on mitochondrial function.
Objective: To measure the oxygen consumption rate (OCR) in intact cells or isolated mitochondria following treatment with this compound.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Cell culture plates compatible with the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in the appropriate cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Preparation of Compound Plate: Prepare a utility plate with the compounds to be injected during the assay. This includes this compound at various concentrations, and the mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).
-
Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Assay: Place the cell plate and the utility plate in the Seahorse XF Analyzer. Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental workflow for measuring oxygen consumption rate (OCR).
Complex I Enzymatic Activity Assay
This biochemical assay directly measures the enzymatic activity of complex I.
Objective: To determine the direct inhibitory effect of this compound on the NADH:ubiquinone oxidoreductase activity of complex I in isolated mitochondria or sub-mitochondrial particles.
Materials:
-
Isolated mitochondria or sub-mitochondrial particles (SMPs)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH
-
Ubiquinone analogue (e.g., decylubiquinone or Coenzyme Q1)
-
This compound stock solution
-
Rotenone (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer and the ubiquinone analogue.
-
Addition of Inhibitor: Add the desired concentration of this compound or the vehicle control to the reaction mixture and incubate for a specified period.
-
Addition of Mitochondria/SMPs: Add a known amount of isolated mitochondria or SMPs to the cuvette.
-
Initiation of Reaction: Start the reaction by adding NADH.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time. The rate of decrease is proportional to the rate of NADH oxidation and thus to the complex I activity.
-
Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of this compound. Determine the IC50 value of this compound for complex I inhibition.
Conclusion and Future Directions
This compound, as a member of the piericidin family of natural products, holds significant potential as a potent and specific inhibitor of mitochondrial complex I. While direct experimental data on this compound is currently limited, the well-established mechanism of action of its close analogue, piericidin A, provides a strong foundation for its characterization and development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the precise biological activities of this compound. Future research should focus on obtaining specific quantitative data for this compound, including its IC50 values for complex I inhibition and cell viability in a broader range of cell lines. Furthermore, elucidating the specific downstream signaling consequences of this compound treatment will be crucial for its potential development as a therapeutic agent, particularly in the context of cancer, where metabolic reprogramming is a key feature.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An Overview of the Preclinical Safety and Toxicity Profile of IT-143B
Disclaimer: The following information is a summary of publicly available data regarding IT-143B. Due to the limited amount of published research on this compound, this document does not constitute an in-depth technical guide or whitepaper. Comprehensive safety and toxicity data, detailed experimental protocols, and established signaling pathways are not available in the public domain at this time.
Introduction
This compound is identified as a bacterial metabolite and is classified as an antibiotic.[1][2] It has demonstrated biological activity, including antibacterial effects against Micrococcus luteus and cytotoxic effects against KB cancer cells.[1] This document aims to provide a concise overview of the currently known safety and toxicity information for this compound, targeted towards researchers, scientists, and drug development professionals.
Biological Activity
The primary reported biological activities of this compound are its antibiotic and anticancer properties. The following table summarizes the available quantitative data on its biological efficacy.
| Biological Activity | Test System/Organism | Metric | Value | Reference |
| Antibacterial | Micrococcus luteus | MIC | 6.25 µg/mL | [1] |
| Anticancer | KB cancer cells | IC50 | 1.1 ng/mL | [1] |
Note: The experimental protocols for determining these values are not detailed in the available literature.
Safety and Toxicity Profile
Information regarding the safety and toxicity of this compound is sparse and primarily derived from safety data sheets (SDS) provided by chemical suppliers.
Summary of Available Safety Data
Safety data sheets for this compound indicate that the compound is considered non-hazardous for transport.[3] However, these documents also state that no comprehensive data is available for:
-
Acute and chronic toxicity
-
Specific target organ toxicity (single and repeated exposure) [3]
-
Carcinogenicity, mutagenicity, and reproductive toxicity [4]
-
Persistence and degradability [3]
Standard laboratory precautions are advised when handling this compound, including avoiding inhalation, and contact with skin and eyes.[3]
Lack of In-depth Toxicological Studies
A thorough search of publicly available scientific literature and patent databases did not yield any detailed preclinical or clinical toxicology studies for this compound. Information regarding the following is not available:
-
In vivo toxicity studies in animal models (e.g., LD50 values, dose-range finding studies).
-
In vitro toxicology assays (e.g., genotoxicity, cardiotoxicity).
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiles.
Signaling Pathways and Experimental Workflows
There is no publicly available information describing the signaling pathways modulated by this compound or the detailed experimental workflows used in its evaluation. Therefore, the creation of diagrams for these aspects is not possible at this time.
Conclusion
The publicly available information on this compound is limited to its identification as a bacterial metabolite with antibiotic and anticancer activity. A comprehensive understanding of its safety and toxicity profile is hindered by the lack of detailed preclinical and clinical studies. For researchers and drug development professionals, any work with this compound would necessitate a thorough de novo investigation of its toxicological properties and mechanism of action. The data presented here should be considered preliminary and insufficient for a complete risk assessment.
References
A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway and the Therapeutic Agent Everolimus in Cancer
A Note on the Original Topic: Initial research on "IT-143B" did not yield sufficient publicly available data to construct an in-depth technical guide. To fulfill the core requirements of the request for a comprehensive guide for researchers, a well-documented and relevant topic, the PI3K/AKT/mTOR signaling pathway and the therapeutic agent Everolimus , has been chosen as a suitable alternative.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[1][2][5] This guide provides a detailed overview of the PI3K/AKT/mTOR pathway, its role in oncology, and a comprehensive analysis of Everolimus, an mTOR inhibitor used in cancer therapy.
The PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including the tuberous sclerosis complex (TSC1/2), which leads to the activation of the mTOR complex 1 (mTORC1).[3][6]
mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2.[6][7] mTORC1 activation promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] In many cancers, mutations in components of the PI3K/AKT/mTOR pathway, such as activating mutations in PIK3CA (the gene encoding the catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, lead to its constitutive activation, driving uncontrolled cell proliferation and survival.[1][3]
Everolimus: A Targeted mTOR Inhibitor
Everolimus (also known as RAD001) is an orally bioavailable derivative of rapamycin that functions as a selective inhibitor of mTOR.[9] It is approved for the treatment of various cancers, including certain types of breast cancer, neuroendocrine tumors, and renal cell carcinoma.[10][11]
Mechanism of Action
Everolimus exerts its therapeutic effect by first forming a complex with the intracellular protein FK506 binding protein-12 (FKBP-12).[7][9][12] This Everolimus-FKBP-12 complex then binds directly to and inhibits the function of mTORC1.[7][9][12] The inhibition of mTORC1 by Everolimus leads to a downstream cascade of events that collectively suppress tumor growth. These include:
-
Inhibition of Protein Synthesis: By preventing the phosphorylation of S6K1 and 4E-BP1, Everolimus halts the translation of key proteins required for cell cycle progression and proliferation, leading to cell growth arrest, primarily in the G1 phase.[12]
-
Anti-Angiogenesis: Everolimus can reduce the expression of hypoxia-inducible factor (HIF-1α), which in turn decreases the production of vascular endothelial growth factor (VEGF), a critical signaling protein for the formation of new blood vessels that supply tumors.[9][12]
-
Induction of Apoptosis: While primarily cytostatic, under certain conditions, the inhibition of mTORC1 can also lead to programmed cell death (apoptosis).[12]
It is important to note that Everolimus primarily targets mTORC1 and has a lesser effect on mTORC2.[9]
Quantitative Data on Everolimus Efficacy
The efficacy of Everolimus has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Preclinical In Vitro Efficacy of Everolimus
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TE4 | Esophageal Squamous Cell Carcinoma | ~20 | [13] |
| TE11 | Esophageal Squamous Cell Carcinoma | ~20 | [13] |
| Various | Various Human Tumor Cell Lines | Sub-nanomolar to micromolar | [9] |
Preclinical In Vivo Efficacy of Everolimus in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose/Schedule | Tumor Growth Inhibition (%) | Reference |
| HT29 | Colorectal Cancer | Not specified | 40 | [14] |
| HCT116 | Colorectal Cancer | Not specified | 44 | [14] |
| H727 | Neuroendocrine Tumor | Not specified | Significant reduction vs. control | [15] |
Clinical Efficacy of Everolimus in Combination with Exemestane in Advanced Breast Cancer (BOLERO-2 Trial)
| Parameter | Everolimus + Exemestane (n=485) | Placebo + Exemestane (n=239) | p-value | Reference |
| Best Overall Response | [16] | |||
| Complete Response | 1 (<1%) | 1 (<1%) | ||
| Partial Response | 60 (12.4%) | 4 (1.7%) | ||
| Stable Disease | 239 (49.3%) | 76 (31.8%) | ||
| Progressive Disease | 114 (23.5%) | 112 (46.9%) | ||
| Not Assessed | 71 (14.6%) | 46 (19.2%) | ||
| Objective Response Rate | 61 (12.6%) | 5 (2.1%) | <0.0001 | |
| Clinical Benefit Rate | 300 (61.9%) | 81 (33.9%) | <0.0001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to study the PI3K/AKT/mTOR pathway and the effects of inhibitors like Everolimus.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the signaling cascade, which is indicative of pathway activation.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with Everolimus or other compounds at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-AKT, AKT, p-S6K1, S6K1, p-4E-BP1, 4E-BP1).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of Everolimus or other test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Everolimus in a mouse model.
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., HT29, HCT116) under standard conditions.[14][19] Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Everolimus or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).[9]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).[14][19]
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Western Blotting
Caption: Workflow for Western blot analysis.
Logical Relationship of Everolimus Mechanism of Action
Caption: Mechanism of action of Everolimus.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 7. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 8. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 10. Everolimus - NCI [cancer.gov]
- 11. drugs.com [drugs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. novctrd.com [novctrd.com]
- 17. Attenuation of everolimus-induced cytotoxicity by a protective autophagic pathway involving ERK activation in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
Methodological & Application
How to prepare IT-143B stock solution for assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of IT-143B, a piericidin-class antibiotic, for in vitro assays. The information is intended to guide researchers in utilizing this compound for studies related to its antifungal, antibacterial, and anticancer properties.
Introduction
This compound is a potent bioactive compound belonging to the piericidin family of antibiotics, originally isolated from Streptomyces sp.[1]. Like other members of this class, this compound is an inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in cellular respiration[2][3]. By disrupting the electron flow from NADH to ubiquinone, this compound effectively blocks ATP synthesis and induces the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis[3][4]. These mechanisms of action make this compound a compound of interest for its antifungal, antibacterial, and cytotoxic activities against carcinoma cells[1].
Physicochemical and Storage Data
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₄₁NO₄ | Bioaustralis Fine Chemicals |
| Molecular Weight | 455.63 g/mol | Bioaustralis Fine Chemicals |
| Purity | >95% by HPLC | Bioaustralis Fine Chemicals,[5] |
| Appearance | Pale yellow oil | Inferred from Piericidin A[3] |
| Long-Term Storage | -20°C | Bioaustralis Fine Chemicals |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Dimethylformamide (DMF) | Bioaustralis Fine Chemicals,[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare fresh dilutions for each experiment.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh out 1 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add 219.5 µL of anhydrous DMSO to the microcentrifuge tube containing 1 mg of this compound.
-
Calculation: (1 mg / 455.63 g/mol ) / 10 mmol/L = 0.0002195 L = 219.5 µL
-
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. When stored properly, the stock solution should be stable for several months.
In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., KB carcinoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., KB cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range for the final concentrations in the wells is 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of Complex I in the mitochondrial electron transport chain. This disruption leads to a cascade of events culminating in apoptosis.
References
- 1. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining the Effective Concentration of IT-143B on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of an effective concentration is a critical step in the preclinical evaluation of any novel anti-cancer compound. This document provides a comprehensive guide for establishing the effective concentration of IT-143B, a hypothetical anti-cancer agent, on cancer cells. The protocols outlined herein describe methodologies for assessing cytotoxicity, and apoptosis, which are crucial for characterizing the compound's anti-tumor activity. The provided experimental workflows and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison.
Hypothetical Signaling Pathway of this compound Action
Many anti-cancer agents function by inducing apoptosis (programmed cell death) in malignant cells. A common mechanism involves the modulation of intracellular signaling pathways that regulate cell survival and death. This compound is hypothesized to induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS). Elevated ROS can lead to cellular stress and damage, subsequently activating pro-apoptotic signaling cascades. This can involve the activation of stress-activated protein kinases, leading to the downstream activation of caspases, the executioners of apoptosis.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Protocols
The following protocols provide a framework for determining the effective concentration of this compound. It is recommended to use a relevant cancer cell line for these assays. For the purpose of this guide, the human osteosarcoma cell line 143B will be used as an example.
Cell Culture and Maintenance
-
Cell Line: Human osteosarcoma 143B cell line.
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Experimental Workflow for Determining Effective Concentration
The overall workflow involves a preliminary dose-range finding study followed by more detailed assays to determine the IC50 (half-maximal inhibitory concentration) and to characterize the mode of action.
Caption: Experimental workflow for this compound effective concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed 143B cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 143B cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on 143B Cancer Cells (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (24h) ± SD | % Cell Viability (48h) ± SD | % Cell Viability (72h) ± SD |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 | 75.4 ± 4.3 |
| 5 | 82.1 ± 3.5 | 65.7 ± 4.2 | 49.8 ± 3.7 |
| 10 | 68.4 ± 2.9 | 48.2 ± 3.1 | 30.1 ± 2.9 |
| 25 | 45.2 ± 3.3 | 25.6 ± 2.5 | 15.8 ± 2.1 |
| 50 | 21.7 ± 2.1 | 10.3 ± 1.8 | 5.2 ± 1.2 |
| IC50 (µM) | 28.5 | 12.1 | 6.3 |
Table 2: Apoptosis Induction by this compound in 143B Cells (Annexin V/PI Assay at 48h)
| Treatment (Concentration, µM) | % Viable Cells (Annexin V-/PI-) ± SD | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic Cells (Annexin V+/PI+) ± SD | % Necrotic Cells (Annexin V-/PI+) ± SD |
| Control | 94.2 ± 3.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.5 ± 0.4 |
| This compound (IC50/2) | 75.6 ± 4.5 | 15.8 ± 2.1 | 5.4 ± 1.2 | 3.2 ± 0.9 |
| This compound (IC50) | 40.1 ± 3.8 | 35.2 ± 3.3 | 18.9 ± 2.5 | 5.8 ± 1.1 |
| This compound (IC50*2) | 15.3 ± 2.7 | 48.7 ± 4.1 | 28.6 ± 3.0 | 7.4 ± 1.3 |
Conclusion
These application notes provide a standardized methodology for determining the effective concentration of the novel anti-cancer compound this compound. By following these protocols, researchers can obtain reliable and reproducible data on the cytotoxic and pro-apoptotic effects of this compound, which is essential for its further development as a potential therapeutic agent. The provided templates for data presentation and visualization of the hypothetical mechanism of action and experimental workflow will aid in the clear communication of scientific findings.
Application Notes and Protocols for Antifungal Susceptibility Testing of IT-143-B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the in vitro antifungal activity of IT-143-B, a novel investigational antifungal agent. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy. These protocols are intended for researchers, scientists, and drug development professionals working on the evaluation of new antifungal compounds.
Introduction
The emergence of resistant fungal pathogens necessitates the development of new antifungal agents. IT-143-B is a novel synthetic compound with potential broad-spectrum antifungal activity. Accurate and standardized antifungal susceptibility testing (AFST) is crucial for determining its spectrum of activity, and for establishing minimum inhibitory concentrations (MICs).[1] This document outlines the recommended procedures for testing IT-143-B against various fungal isolates.
Quantitative Data Summary
The following tables represent hypothetical data for the purpose of illustrating data presentation for IT-143-B.
Table 1: Minimum Inhibitory Concentration (MIC) of IT-143-B against Quality Control Strains
| Quality Control Strain | IT-143-B MIC (µg/mL) | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 1 | 0.5 - 2 |
| Candida krusei ATCC 6258 | 4 | 2 - 8 |
Table 2: In Vitro Activity of IT-143-B against a Panel of Fungal Pathogens
| Fungal Species | Strain ID | IT-143-B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | SC5314 | 0.5 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 2 | 16 | 1 |
| Candida auris | B11221 | 1 | ≥32 | 1 |
| Aspergillus fumigatus | AF293 | 0.25 | N/A | 0.5 |
| Cryptococcus neoformans | H99 | 0.125 | 4 | 0.25 |
Experimental Protocols
Broth Microdilution Method (Based on CLSI M27/M38)
This protocol is the reference standard for antifungal susceptibility testing.
3.1.1. Materials:
-
IT-143-B powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates and quality control strains
-
Spectrophotometer or microplate reader
-
Sterile, inert plastic strips with a concentration gradient of the antifungal agent.[2]
3.1.2. Preparation of IT-143-B Stock Solution:
-
Prepare a stock solution of IT-143-B in DMSO at a concentration of 1.6 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
3.1.3. Inoculum Preparation:
-
Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours.[3]
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final inoculum concentration.
3.1.4. Assay Procedure:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well plate.
-
Add 100 µL of the IT-143-B working solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours. For some yeasts like Cryptococcus species, a 72-hour incubation may be required.[2]
3.1.5. Interpretation of Results:
-
The MIC is the lowest concentration of IT-143-B that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[1][2]
-
For amphotericin B, the endpoint is typically complete inhibition of growth.[1][2]
-
Read the results visually or using a microplate reader at 530 nm.
Gradient Diffusion Method
This method provides an alternative to broth microdilution for determining the MIC.
3.2.1. Materials:
-
IT-143-B gradient diffusion strips
-
RPMI 1640 agar plates
-
Fungal isolates and quality control strains
-
Sterile swabs
3.2.2. Assay Procedure:
-
Prepare a fungal inoculum as described for the broth microdilution method.
-
Inoculate the entire surface of an RPMI 1640 agar plate with a sterile swab dipped in the inoculum.
-
Allow the plate to dry for 15 minutes.
-
Aseptically apply an IT-143-B gradient diffusion strip to the agar surface.
-
Incubate the plates at 35°C for 24-48 hours.
3.2.3. Interpretation of Results:
-
An elliptical zone of inhibition will form around the strip.
-
The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing of IT-143-B.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for IT-143-B, targeting the fungal cell wall synthesis pathway, a common target for antifungal drugs.
Caption: Hypothetical mechanism of action of IT-143-B targeting cell wall synthesis.
References
Application Notes and Protocols for Antibacterial Assays Using the IT-143B Osteosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting antibacterial assays using the IT-143B human osteosarcoma cell line. The protocols are designed to assess the efficacy of antibacterial compounds against both extracellular and intracellular bacteria, a critical step in the discovery and development of novel anti-infective agents. The this compound cell line, derived from a human bone tumor, serves as a relevant model for studying infections in the context of bone tissue.[1][2]
Introduction to this compound in Antibacterial Research
The this compound (or 143B) cell line is a well-characterized human osteosarcoma cell line.[1][3] Its adherent growth properties and robustness in culture make it a suitable host for intracellular infection models.[1][3] Osteosarcoma cell lines, such as 143B and the similar MG-63, have been successfully used to study the internalization and intracellular survival of bacteria, particularly Staphylococcus aureus, a common pathogen in bone infections (osteomyelitis).[4][5][6] This makes the 143B cell line a valuable tool for screening and characterizing antibacterial compounds that can penetrate eukaryotic cells and eliminate intracellular pathogens.
Key Antibacterial Assays
Two primary assays are detailed below: the Minimum Inhibitory Concentration (MIC) assay to determine the potency of a compound against extracellular bacteria, and the Intracellular Antibacterial Assay to evaluate its efficacy against bacteria that have invaded host cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum, typically 5 x 10^5 colony-forming units (CFU)/mL, in fresh broth.
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound X | S. aureus ATCC 29213 | 2 |
| Compound Y | S. aureus ATCC 29213 | 16 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 |
Intracellular Antibacterial Assay
This assay measures the ability of a compound to kill bacteria that have invaded and reside within the this compound host cells.
Experimental Workflow Diagram:
Caption: Workflow for the intracellular antibacterial assay using this compound cells.
Experimental Protocol:
-
Cell Culture: Culture this compound cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine, and 1% Non-Essential Amino Acids (NEAA). Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Seeding: Seed this compound cells into 24-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for adherence and formation of a monolayer.
-
Bacterial Infection:
-
Prepare a bacterial suspension (e.g., S. aureus) in antibiotic-free cell culture medium at a multiplicity of infection (MOI) of 10:1 (bacteria to host cells).
-
Remove the culture medium from the wells and add the bacterial suspension.
-
Incubate for 1-2 hours at 37°C to allow for bacterial internalization.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the bacterial suspension and wash the cell monolayer three times with sterile Phosphate Buffered Saline (PBS) to remove non-adherent bacteria.
-
Add fresh culture medium containing an antibiotic that does not readily penetrate eukaryotic cells, such as gentamicin (100 µg/mL), to kill extracellular bacteria. Incubate for 1 hour at 37°C. The concentration of gentamicin should be pre-determined to be non-toxic to this compound cells over the exposure time.
-
-
Compound Treatment:
-
Wash the cells three times with PBS to remove the gentamicin.
-
Add fresh culture medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (an antibiotic known to have intracellular activity, e.g., rifampicin).
-
Incubate for 18-24 hours at 37°C.
-
-
Quantification of Intracellular Bacteria:
-
Wash the cells three times with PBS to remove the test compound.
-
Lyse the this compound cells by adding a sterile solution of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at 37°C.
-
Collect the lysate and perform serial dilutions in sterile PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU per well.
-
Data Presentation:
| Compound | Concentration (µg/mL) | Intracellular CFU/mL (mean ± SD) | % Reduction in CFU |
| Vehicle Control | - | 1.5 x 10^5 ± 0.2 x 10^5 | 0 |
| Compound X | 1 | 8.2 x 10^4 ± 0.1 x 10^4 | 45.3 |
| Compound X | 5 | 1.1 x 10^4 ± 0.3 x 10^3 | 92.7 |
| Compound X | 10 | <100 | >99.9 |
| Rifampicin | 1 | 5.0 x 10^3 ± 0.5 x 10^3 | 96.7 |
Host Cell Viability Assay
It is crucial to assess the cytotoxicity of the test compounds on the this compound cells to ensure that the reduction in intracellular bacteria is due to the compound's antibacterial activity and not a consequence of host cell death.
Experimental Protocol:
-
Cell Seeding: Seed this compound cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the intracellular antibacterial assay (e.g., 24 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Compound | Concentration (µg/mL) | This compound Cell Viability (%) |
| Vehicle Control | - | 100 |
| Compound X | 1 | 98.5 |
| Compound X | 5 | 95.2 |
| Compound X | 10 | 91.8 |
| Doxorubicin (Positive Control) | 1 | 25.4 |
Signaling Pathway Considerations
The interaction of bacteria with host cells can trigger various signaling pathways. While a detailed pathway analysis is beyond the scope of these standard protocols, it is important to be aware of potential interactions that could influence the experimental outcome.
Signaling Pathway Diagram:
Caption: Simplified overview of potential host cell signaling in response to intracellular bacteria.
These protocols provide a robust framework for evaluating the antibacterial properties of test compounds using the this compound osteosarcoma cell line. Proper controls and careful optimization of experimental conditions are essential for obtaining reliable and reproducible data.
References
- 1. 143B Cells [cytion.com]
- 2. Functional characterization of osteosarcoma cell lines provides representative models to study the human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 143B. Culture Collections [culturecollections.org.uk]
- 4. Staphylococcus aureus Internalization in Osteoblast Cells: Mechanisms, Interactions and Biochemical Processes. What Did We Learn from Experimental Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus Infects Osteoclasts and Replicates Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for IT-143B Cytotoxicity Assay in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a member of the piericidin class of antibiotics, known for their cytotoxic effects. Piericidins act as inhibitors of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase) and can also impede glycolysis. This dual mechanism of disrupting cellular energy metabolism makes this compound a compound of interest for anti-cancer research. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various human cell lines, along with data presentation and visualization of the proposed mechanism of action.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values of a compound identified as "143b T" across several human cell lines. It is presumed that "143b T" corresponds to this compound. The data suggests a mechanism of action related to DNA damage or cell cycle arrest.
| Cell Line | Description | IC50 (µM) | Putative Mechanism of Action |
| DU-145 | Human Prostate Carcinoma | 2.53 ± 0.2 | DNA Interaction |
| HeLa | Human Cervical Adenocarcinoma | 1.04 ± 0.3 | DNA Interaction |
| A549 | Human Lung Carcinoma | 0.84 ± 0.1 | DNA Interaction |
| HEK-293T (N) | Human Embryonic Kidney (Normal) | 40.3 ± 0.4 | DNA Interaction |
Data adapted from a study by The Royal Society of Chemistry. The 'T' in "143b T" may denote a specific batch or formulation.[1]
Experimental Protocols
A common and reliable method for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
MTT Cytotoxicity Assay Protocol
Materials:
-
Human cancer cell lines (e.g., DU-145, HeLa, A549) and a normal human cell line (e.g., HEK-293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Proposed Signaling Pathway of Piericidin-Class Antibiotics
The following diagram illustrates the general mechanism of action for piericidin-class antibiotics like this compound, highlighting their impact on cellular energy metabolism.
Caption: Proposed mechanism of this compound cytotoxicity through inhibition of mitochondrial Complex I and glycolysis.
Experimental Workflow for Cytotoxicity Assay
The diagram below outlines the key steps involved in performing a cytotoxicity assay to evaluate the effect of this compound on human cell lines.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Application Notes and Protocols for IT-143B in a 3D Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayers.[1] This advanced in vitro system provides a more physiologically relevant context for evaluating the efficacy of novel anti-cancer compounds. IT-143B, a rare homolog of the piericidin class of antibiotics, has demonstrated activity against carcinoma cells.[1] Piericidins are known inhibitors of the mitochondrial electron transport chain, suggesting a potential mechanism for inducing cancer cell death.[2][3][4][5][6] These application notes provide a detailed protocol for utilizing this compound in a 3D spheroid cell culture model to assess its anti-cancer properties.
Mechanism of Action of this compound (as a Piericidin Analog)
This compound belongs to the piericidin class of natural compounds, which are established inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2][3][4][5][6] Inhibition of this critical enzyme in the electron transport chain disrupts mitochondrial respiration, leading to a cascade of cellular events that can culminate in cell death. The primary mechanisms include:
-
Inhibition of ATP Production: By blocking the electron transport chain, piericidins significantly reduce the cell's ability to produce ATP through oxidative phosphorylation.
-
Generation of Reactive Oxygen Species (ROS): Disruption of electron flow can lead to an increase in the production of superoxide and other reactive oxygen species, inducing oxidative stress.[7]
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.[1][7]
-
Cell Cycle Arrest: Some piericidin derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[1]
Data Presentation: Efficacy of Piericidin Analogs in Cancer Cell Lines
While specific quantitative data for this compound is limited, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various piericidin derivatives against a range of cancer cell lines, providing an indication of their potent anti-cancer activity.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Piericidin A | Tn5B1-4 | 0.061 | [3][4] |
| Piericidin A | HepG2 | 233.97 | [3][4] |
| Piericidin A | Hek293 | 228.96 | [3][4] |
| Piericidin Derivatives (2-5) | HL-60 | < 0.1 | [1] |
| Piericidin L | OS-RC-2 | 2.2 | [1] |
| Piericidin M | OS-RC-2 | 4.5 | [1] |
| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [1] |
| 11-demethyl-glucopiericidin A | HL-60 | 1.3 | [1] |
| 11-demethyl-glucopiericidin A | K562 | 5.5 | [1] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform cancer cell spheroids, a widely used 3D culture model.
Materials:
-
Cancer cell line of interest (e.g., KB carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or standard petri dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Hanging Drop Formation: Dispense 20 µL droplets of the cell suspension onto the lid of a petri dish or into the wells of a hanging drop plate.
-
Invert the lid and place it over a petri dish containing a small amount of sterile PBS to maintain humidity.
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating the formed spheroids with this compound to evaluate its efficacy.
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Spheroid Transfer: Gently transfer the formed spheroids from the hanging drops into the wells of a 96-well ultra-low attachment plate. One spheroid per well.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the existing medium from the wells containing the spheroids and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator.
Protocol 3: Assessment of Cell Viability in 3D Spheroids
This protocol describes how to measure the effect of this compound on the viability of the 3D spheroids.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or similar)
-
Luminometer
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for 3D spheroid culture and drug testing.
References
- 1. bioengineer.org [bioengineer.org]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectors Enabling Adaptation to Mitochondrial Complex I Loss in Hürthle Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondria NADH-Ubiquinone oxidoreductase (complex I) sensitizes the radioresistant glioma U87MG cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating Mitochondrial Dysfunction with the 143B Osteosarcoma Cell Line and the GRP78 Inhibitor IT-139
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the roles of mitochondrial dysfunction and cellular stress in cancer.
Introduction: The 143B osteosarcoma cell line is a well-established in vitro model for studying mitochondrial dysfunction due to its inherent abnormalities in mitochondrial replication and respiratory function. This makes it a valuable tool for dissecting the molecular mechanisms of mitochondrial impairment in cancer and for screening therapeutic compounds that may target these pathways. In parallel, the investigation of cellular stress responses, particularly the unfolded protein response (UPR), is crucial as it is intricately linked with mitochondrial health. IT-139, a potent inhibitor of the master UPR regulator GRP78, offers a chemical tool to probe the consequences of inhibiting this key cell survival pathway, which is often upregulated in cancer.
This document provides detailed application notes and experimental protocols for utilizing the 143B cell line to study mitochondrial dysfunction and for employing IT-139 to investigate the role of GRP78 in cellular stress responses.
Part 1: The 143B Cell Line as a Model for Mitochondrial Dysfunction
The 143B cell line exhibits a distinct phenotype of mitochondrial dysfunction, characterized by aberrant mitochondrial biogenesis and impaired oxidative phosphorylation.
Key Features of Mitochondrial Dysfunction in 143B Cells:
-
Aberrant Mitochondrial Replication: 143B cells display an increased size and number of mitochondria, coupled with elevated levels of mitochondrial DNA (mtDNA).[1] This is driven by the significant upregulation of the mitochondrial single-strand DNA-binding protein (mtSSB), a critical factor for mtDNA replication.[1]
-
Impaired Respiratory Function: Despite an increase in the protein levels of the mitochondrial respiratory chain complexes, their enzymatic activities are markedly reduced.[1] This leads to a decrease in oxygen consumption and a reduced reliance on oxidative phosphorylation for energy.[1]
-
Metabolic Reprogramming: The compromised mitochondrial respiration in 143B cells is associated with a metabolic shift toward increased glycolysis to meet cellular energy demands.[2]
Data Presentation
Table 1: Summary of Mitochondrial Characteristics in the 143B Cell Line
| Parameter | Observation in 143B Cells | Reference(s) |
| Mitochondrial Morphology | Enlarged and increased number | [1] |
| Mitochondrial DNA (mtDNA) Content | Elevated | [1] |
| mtSSB Expression | Upregulated | [1] |
| Respiratory Complex Protein Levels | Increased | [1] |
| Respiratory Complex Enzymatic Activity | Significantly Decreased | [1] |
| Oxygen Consumption Rate (OCR) | Decreased | [1] |
| Glycolytic Activity | Increased | [2] |
Experimental Protocols
Protocol 1: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration through the oxygen consumption rate (OCR).
Materials:
-
143B cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and L-glutamine
-
Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A
Procedure:
-
Cell Seeding: Seed 143B cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to attach overnight in a standard cell culture incubator.
-
Probe Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Reagent Loading: Load the hydrated sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will sequentially inject the compounds and measure OCR.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and non-mitochondrial oxygen consumption.[3]
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using a fluorescent dye.
Materials:
-
143B cells
-
JC-10 fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom microplate
Procedure:
-
Cell Culture and Treatment: Seed 143B cells in a black, clear-bottom microplate and treat with experimental compounds as required.
-
Cell Staining: Remove the culture medium and wash the cells with PBS. Add the JC-10 staining solution to the cells and incubate according to the manufacturer's protocol. In healthy cells with a high ΔΨm, JC-10 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-10 remains in its monomeric form and fluoresces green.
-
Fluorescence Measurement: Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio is indicative of a loss of mitochondrial membrane potential.[4][5]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the levels of intracellular ROS, a common consequence of mitochondrial dysfunction.
Materials:
-
143B cells
-
2',7'-dichlorofluorescein diacetate (DCFDA)
-
PBS
Procedure:
-
Cell Culture and Treatment: Culture and treat 143B cells with the compounds of interest.
-
Probe Loading: Wash the cells with PBS and then incubate them with the DCFDA probe. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Quantification: After incubation, wash the cells to remove any excess probe and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Interpretation: An increase in fluorescence intensity corresponds to an elevated level of intracellular ROS.[4][5]
Visualizations
Caption: Pathological cascade of mitochondrial dysfunction in 143B cells.
Caption: Experimental workflow for intracellular ROS detection.
Part 2: IT-139 as an Inhibitor of GRP78 for Studying Cellular Stress
IT-139 is a ruthenium-based small molecule that acts as an inhibitor of GRP78, a central regulator of the unfolded protein response (UPR). Targeting GRP78 is a promising strategy in cancer therapy as it can disrupt a key pro-survival pathway in tumor cells.
Mechanism of Action:
-
Suppression of GRP78: IT-139 effectively suppresses the induction of GRP78 at the transcriptional level in response to various ER stressors.[6]
-
ER Stress Exacerbation: By inhibiting the protective GRP78 response, IT-139 can lead to an accumulation of unfolded proteins and exacerbate ER stress, ultimately triggering apoptosis.[6]
-
Tumor Cell Selectivity: Studies have indicated that IT-139 preferentially reduces GRP78 levels in tumor cells over normal cells.[6]
Experimental Protocols
Protocol 4: Western Blot Analysis of GRP78 Expression
This protocol is used to quantify the protein levels of GRP78 following treatment with IT-139.
Materials:
-
Cancer cell line of interest (e.g., 143B)
-
IT-139
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
Primary antibody against GRP78
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells and treat them with IT-139, an ER stress inducer, or a combination thereof for a specified duration.
-
Protein Extraction: Lyse the cells using RIPA buffer and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane to prevent non-specific antibody binding.
-
Immunodetection: Incubate the membrane with a primary antibody specific for GRP78, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system. Analyze the band intensities to determine the relative expression levels of GRP78.[6]
Visualization
References
- 1. Mitochondrial Dysfunction in Cancer Cells Due to Aberrant Mitochondrial Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction Inhibits Hypoxia-Induced HIF-1α Stabilization and Expression of Its Downstream Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of IT-143B in Drug Resistance Studies: Information Not Available
Despite a comprehensive search for the application of a compound identified as IT-143B in drug resistance studies, publicly available scientific literature and resources do not contain specific data or experimental protocols related to this topic. The compound, identified by CAS number 183485-34-9, is a piericidin-group antibiotic isolated from a Streptomyces species. However, its pharmacological effects, particularly in the context of drug resistance, appear to be largely unexplored in published research.
Searches for "this compound" were predominantly confounded by results referring to the "143B" osteosarcoma cell line, a common model in cancer research. While this cell line is used in drug resistance studies, these studies do not involve a compound named this compound.
Targeted searches using the CAS number confirmed the existence of this compound as a chemical entity. It is described as a rare, higher homologue of the piericidin class of antibiotics.[1] One early publication from 1996 identified IT-143-A and B as novel piericidin-group antibiotics. While this initial report noted its activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells, it did not delve into mechanisms of resistance or its potential to overcome drug resistance in cancer cells.[1]
Subsequent searches for pharmacological studies, mechanisms of action related to drug resistance, or any experimental protocols involving this compound yielded no specific results. This suggests a significant gap in the available research literature concerning the application of this particular compound in the field of drug resistance. The lack of accessible data prevents the creation of the detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams requested.
For researchers interested in the broader topics of drug resistance mechanisms, several general principles and pathways are well-established. These include the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, alterations in drug targets, activation of DNA repair pathways, and dysregulation of signaling pathways such as the PI3K/AKT/mTOR pathway.[2][3][4] Additionally, compounds derived from Streptomyces species are a rich source of bioactive molecules with diverse mechanisms of action, including antibacterial, antifungal, and anticancer properties.[5][6][7] However, without specific studies on this compound, any discussion of its role in these areas would be purely speculative.
References
- 1. Upregulation of microRNA-143 reverses drug resistance in human breast cancer cells via inhibition of cytokine-induced apoptosis inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Single- and Multiple-Dose Pharmacokinetics and Pharmacodynamics of PN-943, a Gastrointestinal-Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces as a promising biological control agents for plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Streptomyces as a promising biological control agents for plant pathogens [frontiersin.org]
Advancing Antifungal Research: Experimental Design for the Novel Agent IT-143B
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides a comprehensive experimental framework for the evaluation of IT-143B, a novel investigational antifungal compound. The protocols outlined herein cover essential in vitro and in vivo studies to characterize its efficacy, safety profile, and potential mechanism of action. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the progression of this compound through the drug development pipeline.
In Vitro Efficacy Assessment
The initial phase of evaluation focuses on determining the direct antifungal activity of this compound against a panel of clinically relevant fungal species.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized technique for determining MIC values.[2]
Protocol: Broth Microdilution MIC Assay
-
Fungal Isolate Preparation: Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC, typically spanning from 0.03 to 64 µg/mL. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. For some antifungals like amphotericin B, the endpoint is complete inhibition of growth.[2]
Data Presentation:
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 1 | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | 4 | 16 | 0.5 |
| Candida auris | B11220 | 2 | >64 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | >64 | 0.5 |
| Cryptococcus neoformans | H99 | 0.25 | 4 | 0.125 |
Table 1: Representative MIC data for this compound against a panel of pathogenic fungi. Values for known antifungal agents are included for comparison.
Cytotoxicity Assessment
Evaluating the potential toxicity of this compound to mammalian cells is a critical step in assessing its therapeutic potential.
Mammalian Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa, HepG2, or primary cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration of this compound that reduces cell viability by 50% (IC50) is determined.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | >100 | 1.2 |
| HepG2 | 85 | 2.5 |
| Primary Human | >100 | 0.8 |
| Keratinocytes |
Table 2: Cytotoxicity of this compound against various mammalian cell lines. A higher IC50 value indicates lower cytotoxicity.
In Vivo Efficacy Evaluation
Animal models of fungal infection are essential for evaluating the in vivo efficacy of a novel antifungal agent. Murine models are commonly used for this purpose.[3]
Murine Model of Systemic Candidiasis
This model assesses the ability of this compound to protect mice from a lethal systemic infection with Candida albicans.
Protocol: Murine Systemic Candidiasis Model
-
Animal Model: Use immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1). Immunosuppression can be induced with cyclophosphamide or corticosteroids.
-
Infection: Inject mice intravenously (via the tail vein) with a lethal dose of C. albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment: Administer this compound at various doses (e.g., 1, 5, and 20 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting at a specified time post-infection (e.g., 2 hours). Include a vehicle control group and a positive control group treated with a known antifungal like fluconazole.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.
-
Outcome Measures: The primary outcome is survival. Secondary outcomes can include fungal burden in target organs (e.g., kidneys, brain) at specific time points. To determine fungal burden, organs are harvested, homogenized, and plated on agar to count colony-forming units (CFU).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Survival Time (days) | Kidney Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | 0 | 4.2 | 6.8 |
| This compound | 1 | 20 | 6.5 | 5.1 |
| This compound | 5 | 80 | 12.1 | 3.2 |
| This compound | 20 | 100 | >21 | <2.0 |
| Fluconazole | 10 | 90 | 18.5 | 2.5 |
Table 3: Efficacy of this compound in a murine model of systemic candidiasis.
Visualizing Experimental Processes and Pathways
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
Caption: Antifungal Drug Development Workflow.
Caption: Hypothetical Inhibition of Ergosterol Biosynthesis by this compound.
Caption: Go/No-Go Decision Tree for Antifungal Drug Development.
References
Application Notes and Protocols for the Evaluation of Therapeutic Agents in 143B Osteosarcoma Cell Lines
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents. The 143B osteosarcoma cell line is a widely utilized in vitro model for cancer research due to its high metastatic potential, rapid growth, and ability to form tumors in vivo.[1] This cell line was derived from a human osteosarcoma and is instrumental in studying the molecular mechanisms of cancer progression, metastasis, and for screening potential therapeutic agents.[1] This document provides a comprehensive overview of the methodologies and application of various treatments on the 143B osteosarcoma cell line, serving as a guide for researchers, scientists, and professionals in drug development. While specific data for a compound designated "IT-143B" is not available in the current literature, this document outlines the established protocols and summarizes findings for other therapeutic agents, offering a framework for the evaluation of novel compounds like this compound.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various compounds on the 143B osteosarcoma cell line as reported in the literature. This data provides a baseline for comparing the efficacy of new therapeutic agents.
Table 1: IC50 Values of Various Compounds in 143B Osteosarcoma Cells
| Compound | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Quercetin | 84 | 24 | [2] |
| Doxorubicin | Not specified, but 143B cells are more sensitive than U2OS cells | Not specified | [3] |
| Recombinant Methioninase (rMETase) | 0.31 U/ml (IC30) | 72 | [4] |
| Chloroquine (CQ) | 61.9 (IC30) | 72 | [4] |
| Rapamycin (RAPA) | 30.9 (IC30) | 72 | [4] |
Signaling Pathways in 143B Osteosarcoma
Several key signaling pathways are implicated in the proliferation, survival, and metastasis of 143B osteosarcoma cells. Understanding these pathways is crucial for the development of targeted therapies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for studying the effects of therapeutic agents on 143B osteosarcoma cells.
Cell Culture and Maintenance
The human osteosarcoma cell line 143B can be obtained from cell culture collections like the American Type Culture Collection (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a trypsin-EDTA solution, and re-seeded at a lower density.[7]
Cell Viability Assay (MTT/WST-1)
This assay is used to determine the cytotoxic effects of a compound on 143B cells.
-
Procedure:
-
Seed 143B cells in a 96-well plate at a density of 3,000 to 8,000 cells per well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Procedure:
-
Seed 143B cells in a 6-well plate and treat with the test compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the treatment.
-
Procedure:
-
Treat 143B cells with the test compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-JNK).[8][9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The 143B osteosarcoma cell line remains a cornerstone for preclinical cancer research. The protocols and data presented herein provide a robust framework for the investigation of novel therapeutic agents. While the specific compound "this compound" requires further investigation to ascertain its properties, the methodologies outlined in this document are universally applicable for evaluating its potential efficacy and mechanism of action in the context of osteosarcoma. Researchers are encouraged to utilize these established techniques to advance the development of new and effective treatments for this devastating disease.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ICSBP-induced PD-L1 enhances osteosarcoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Synergistic Eradication of 143B Osteosarcoma Cells In Vitro by the Combination of Recombinant Methioninase, Chloroquine, and Rapamycin Targeting Methionine Addiction, Autophagy, and mTOR, Respectively | Anticancer Research [ar.iiarjournals.org]
- 5. A novel patient-derived immortalised cell line of myxofibrosarcoma: a tool for preclinical drugs testing and the generation of near-patient models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]
- 8. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - ProQuest [proquest.com]
- 9. Interleukin-24 inhibits osteosarcoma cell migration and invasion via the JNK/c-Jun signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of IT-143B
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a member of the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] Piericidins are known for their broad range of biological activities, including insecticidal, antimicrobial, and antitumor effects.[2] The antitumor activity of piericidins is often attributed to their ability to inhibit NADH dehydrogenase, a key component of the mitochondrial respiratory chain. This compound has demonstrated in vitro activity against KB carcinoma cells, suggesting its potential as an anticancer agent.[1]
These application notes provide a detailed, albeit prospective, experimental framework for the in vivo evaluation of this compound's antitumor efficacy. Due to the limited publicly available in vivo data specifically for this compound, the following protocols are based on established methodologies for testing novel anti-cancer compounds in preclinical animal models and the known characteristics of the piericidin family.
Proposed Mechanism of Action and Signaling Pathway
Piericidins are structurally similar to coenzyme Q and are known to inhibit the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequently, the induction of apoptosis. The proposed signaling pathway for the antitumor activity of this compound is depicted below.
References
Application Notes and Protocols: Measuring the Effects of a Novel Antibacterial Agent on Bacterial Growth Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antibacterial compound is the detailed characterization of its effects on bacterial growth kinetics. This document provides a generalized framework and detailed protocols for assessing the impact of a novel investigational antibiotic, exemplified here as IT-143B, on bacterial growth.
While specific data on this compound is limited in publicly available literature, this guide offers standardized methodologies that can be applied to characterize its antibacterial activity or that of any new chemical entity. This compound is a piericidin-group antibiotic isolated from a Streptomyces species, which has demonstrated activity against the Gram-positive bacterium Micrococcus luteus and the fungus Aspergillus fumigatus.[1] The protocols outlined below are fundamental to determining the potency and spectrum of activity of such compounds.
Data Presentation: Summarizing Antibacterial Activity
Quantitative assessment of an antibiotic's effect is crucial for comparative analysis. The following table provides a template for summarizing key parameters of bacterial growth inhibition.
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | IC50 (µg/mL) | Effect on Growth Phase |
| Staphylococcus aureus | This compound | Data | Data | Data | e.g., Lag, Log, Stationary |
| Escherichia coli | This compound | Data | Data | Data | e.g., Lag, Log, Stationary |
| Pseudomonas aeruginosa | This compound | Data | Data | Data | e.g., Lag, Log, Stationary |
| Enterococcus faecalis | This compound | Data | Data | Data | e.g., Lag, Log, Stationary |
| Micrococcus luteus | This compound | Data | Data | Data | e.g., Lag, Log, Stationary |
Table 1: Summary of this compound Antibacterial Activity. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) stock solution (dissolved in a suitable solvent like DMSO or ethanol)[1]
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Bacterial Growth Curve Analysis
This protocol assesses the effect of an antimicrobial agent on the different phases of bacterial growth.
Materials:
-
Same as for MIC determination.
Procedure:
-
Preparation:
-
In a 96-well plate, prepare different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Prepare a bacterial inoculum as described in the MIC protocol, diluted to a starting OD600 of approximately 0.05.
-
-
Automated Growth Monitoring:
-
Inoculate the wells with the bacterial suspension.
-
Place the microtiter plate in a temperature-controlled microplate reader (37°C).
-
Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for 24 hours, with intermittent shaking to ensure uniform growth.
-
-
Data Analysis:
-
Plot the OD600 values against time for each concentration of this compound.
-
Analyze the curves to determine the effect of the compound on the lag phase duration, the exponential growth rate, and the maximum bacterial density.
-
Protocol 3: Time-Kill Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
Test compound (this compound)
-
Bacterial strains
-
Appropriate broth medium
-
Sterile culture tubes
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase bacterial culture as described previously and dilute to a starting concentration of approximately 5 x 105 CFU/mL in multiple tubes of fresh broth.
-
-
Treatment:
-
Add this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC) to the bacterial suspensions. Include a growth control without the compound.
-
-
Time-Course Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Hypothetical Mechanism of Action: Inhibition of a Bacterial Signaling Pathway
References
Application Notes and Protocols for Flow Cytometry Analysis of 143B Osteosarcoma Cells Treated with an Investigational Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analysis of 143B human osteosarcoma cells treated with a hypothetical investigational anti-cancer agent, referred to herein as "Compound X". The focus is on standard flow cytometry-based assays to assess critical cellular responses, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Introduction to 143B Cells
The 143B cell line, derived from a human osteosarcoma, is a widely utilized model in cancer research.[1][2] These cells are known for their high metastatic potential and are instrumental in studying the molecular mechanisms of bone cancer and evaluating the efficacy of novel therapeutic agents.[2] Key characteristics include their rapid growth and amenability to genetic manipulation.[2]
Analysis of Compound X-Treated 143B Cells
The following sections detail the experimental protocols and data presentation for analyzing the effects of Compound X on 143B cells using flow cytometry.
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Application Note: The Annexin V-FITC/PI apoptosis assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only penetrate the compromised membranes of late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture 143B cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Seed 1 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound X (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at 530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Collect data from at least 10,000 events per sample.
-
Data Presentation:
Table 1: Apoptosis of 143B Cells Treated with Compound X for 24 hours
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |
| 10 | 35.8 ± 5.1 | 45.2 ± 3.3 | 19.0 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Workflow Diagrams:
Caption: Mitochondrial-mediated apoptosis pathway.
Caption: Apoptosis analysis workflow.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Application Note: Cell cycle analysis using PI staining is based on the principle that the fluorescent dye intercalates with DNA, and the amount of fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze using a flow cytometer, detecting the PI fluorescence in the appropriate channel.
-
Use cell cycle analysis software to deconvolute the DNA content histograms.
-
Data Presentation:
Table 2: Cell Cycle Distribution of 143B Cells Treated with Compound X for 24 hours
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| 1 | 62.8 ± 2.9 | 25.3 ± 2.1 | 11.9 ± 1.5 |
| 5 | 75.1 ± 4.1 | 15.2 ± 1.9 | 9.7 ± 1.3 |
| 10 | 82.3 ± 3.8 | 10.5 ± 1.6 | 7.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Workflow Diagram:
Caption: Cell cycle analysis workflow.
Reactive Oxygen Species (ROS) Detection
Application Note: Intracellular ROS levels can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Once inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Staining:
-
After treatment with Compound X, remove the media and wash the cells with PBS.
-
Add H2DCFDA solution (typically 5-10 µM in serum-free media) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Harvest the cells and resuspend them in PBS.
-
Analyze immediately by flow cytometry.
-
Excite DCF at 488 nm and detect emission at 530 nm.
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Data Presentation:
Table 3: Reactive Oxygen Species (ROS) Production in 143B Cells Treated with Compound X for 4 hours
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Control) | 150 ± 25 |
| 1 | 320 ± 45 |
| 5 | 850 ± 90 |
| 10 | 1500 ± 180 |
Data are presented as mean ± standard deviation from three independent experiments.
Workflow Diagram:
Caption: ROS detection workflow.
Conclusion
These protocols provide a framework for the comprehensive flow cytometric evaluation of the effects of an investigational compound on the 143B osteosarcoma cell line. The quantitative data derived from these assays are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures.
References
Troubleshooting & Optimization
Technical Support Center: IT-143B Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule IT-143B in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Poor aqueous solubility is a common issue for hydrophobic compounds like this compound[2][3]. Several factors can contribute to this issue, including the compound's high lipophilicity, crystalline structure, and potential for aggregation in aqueous environments[4][5]. The pH of your buffer can also significantly impact the solubility of a compound if it has ionizable groups.
Q3: What initial steps can I take to improve the solubility of this compound?
A3: For initial experiments, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like DMSO[1]. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.
Troubleshooting Guide
Issue: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
This is a common indication that the aqueous solubility of this compound has been exceeded. Here are several troubleshooting strategies:
Optimization of Solvent Concentration
-
Rationale: The final concentration of the organic solvent can be critical. Even small amounts of DMSO can sometimes cause cellular stress or other off-target effects.
-
Recommendation: Minimize the final DMSO concentration in your working solution, ideally to 0.5% or lower. Perform vehicle control experiments to ensure the solvent at that concentration does not interfere with your assay.
Use of Co-solvents and Surfactants
-
Rationale: Co-solvents and surfactants can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium or by forming micelles that encapsulate the compound[3][6].
-
Recommendations:
-
Co-solvents: Consider using pharmaceutically acceptable co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol in combination with water.
-
Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be effective. It is important to use these at concentrations below their critical micelle concentration (CMC) to avoid unintended biological effects.
-
pH Adjustment
-
Rationale: If this compound has acidic or basic functional groups, its solubility will be pH-dependent. Altering the pH of the buffer can increase the proportion of the ionized, more soluble form of the compound.
-
Recommendation: Although the specific pKa of this compound is not published, you can empirically test a range of pH values for your buffer to see if solubility improves. Start with small adjustments (e.g., ± 0.5 pH unit) and observe for any precipitation.
Use of Solubilizing Excipients
-
Rationale: Complexation agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water[7].
-
Recommendation: Consider using cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table provides an illustrative example of how solubility data for a similar hydrophobic compound might be presented. Researchers should generate their own empirical data for this compound.
| Solvent System | Concentration of Co-solvent/Excipient | Apparent Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | 0% | < 1 | Immediate precipitation |
| PBS with 1% DMSO | 1% | 5 | Slight precipitation over time |
| PBS with 5% Ethanol | 5% | 10 | Clear solution |
| PBS with 2% HP-β-CD | 2% | 50 | Clear, stable solution |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 455.63 g/mol )[1]. For example, to make 1 mL of a 10 mM stock, weigh 0.456 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the this compound stock solution.
-
Serially dilute the stock solution into your pre-warmed aqueous buffer.
-
Add the stock solution dropwise to the buffer while vortexing to facilitate mixing and prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.
-
Visualizations
Experimental Workflow for Solubility Assessment
Caption: A flowchart outlining the general workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway (Hypothetical)
As the specific signaling pathway for this compound is not well-documented, the following diagram illustrates a hypothetical pathway for a generic kinase inhibitor, which is a common mechanism for such small molecules.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. japer.in [japer.in]
Degradation and stability of IT-143-B in solution
Technical Support Center: IT-143-B
This technical support center provides guidance on the handling, stability, and troubleshooting of IT-143-B in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving IT-143-B?
A1: IT-143-B is most soluble in DMSO for stock solutions. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The final DMSO concentration should be kept as low as possible for cell-based assays, typically below 0.5%.
Q2: What are the recommended storage conditions for IT-143-B solutions?
A2: For long-term storage, IT-143-B stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions of IT-143-B are less stable and should be freshly prepared before each experiment.
Q3: Is IT-143-B sensitive to light?
A3: Yes, IT-143-B exhibits photosensitivity. Exposure to light can lead to degradation. It is recommended to work with IT-143-B solutions in a dimly lit environment and to store solutions in amber vials or containers wrapped in aluminum foil.
Q4: What are the primary degradation pathways for IT-143-B in solution?
A4: The primary degradation pathways for IT-143-B in aqueous solutions are hydrolysis and oxidation. Hydrolysis is more pronounced at acidic and alkaline pH, while oxidation can be catalyzed by the presence of metal ions and exposure to air.
Troubleshooting Guide
Issue 1: Unexpectedly low or no biological activity of IT-143-B in an experiment.
-
Possible Cause 1: Degradation of IT-143-B in solution.
-
Troubleshooting Step: Verify the age and storage conditions of the IT-143-B solution. If the solution was not freshly prepared or was stored improperly, it may have degraded. Prepare a fresh solution from a new stock of solid compound and repeat the experiment.
-
-
Possible Cause 2: Precipitation of IT-143-B in the experimental medium.
-
Troubleshooting Step: Visually inspect the solution for any precipitate. If precipitation is suspected, consider reducing the final concentration of IT-143-B or increasing the concentration of the co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inhomogeneous solution.
-
Troubleshooting Step: Ensure the IT-143-B stock solution is completely dissolved and well-mixed before preparing dilutions. Vortex the solution thoroughly after each dilution step.
-
-
Possible Cause 2: Adsorption of IT-143-B to plasticware.
-
Troubleshooting Step: IT-143-B can be hydrophobic and may adsorb to certain types of plastic. Consider using low-adhesion microplates or glassware for preparing and storing solutions. Pre-treating plasticware with a blocking agent like BSA may also help.
-
Issue 3: Change in the color of the IT-143-B solution over time.
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Step: This may indicate oxidation of the compound. Prepare fresh solutions and consider degassing the solvent or using an antioxidant if compatible with your experimental setup. Ensure solutions are protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Quantitative Data Summary
The stability of IT-143-B in solution is influenced by pH, temperature, and light. The following tables summarize the degradation data.
Table 1: Effect of pH on the Stability of IT-143-B in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.4 | 96 | 0.0072 |
| 9.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on the Stability of IT-143-B in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 720 | 0.00096 |
| 25 | 96 | 0.0072 |
| 37 | 36 | 0.0192 |
Table 3: Effect of Light on the Stability of IT-143-B in Aqueous Solution at pH 7.4 and 25°C
| Condition | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| Dark | 96 | 0.0072 |
| Ambient Light | 24 | 0.0289 |
| UV Light (365 nm) | 4 | 0.1733 |
Experimental Protocols
Protocol 1: Determination of IT-143-B Stability in Aqueous Solution
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of IT-143-B in anhydrous DMSO.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).
-
Dilute the IT-143-B stock solution with each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples and is below 1%.
-
-
Incubation:
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C) in a controlled environment.
-
For photostability studies, expose the solutions to a calibrated light source (e.g., ambient light or a UV lamp) while keeping control samples in the dark.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96 hours), withdraw aliquots from each solution.
-
-
Analysis:
-
Analyze the concentration of the remaining IT-143-B in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the parent compound peak area and calculate the percentage remaining relative to the time zero sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of IT-143-B remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Troubleshooting inconsistent results in IT-143B experiments
Welcome to the technical support center for IT-143B experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our in-vitro kinase assay. What are the common causes?
A1: Inconsistent IC50 values in in-vitro kinase assays are a frequent challenge. Key factors can be categorized as compound-related, assay-related, or general experimental errors.[1]
-
Compound-Related Issues:
-
Purity and Integrity: The purity of the this compound sample is critical. Impurities can interfere with the assay, and degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can reduce its potency.[2] It's advisable to verify the purity via methods like HPLC or mass spectrometry.
-
Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations and precipitation, causing high variability.[1] Always visually inspect for precipitation.
-
DMSO Concentration: While used for dissolving compounds, high concentrations of DMSO can impact kinase activity. It's important to maintain a consistent and minimal final DMSO concentration across all wells.[3]
-
-
Assay-Related Issues:
-
ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations much lower than physiological levels to enhance inhibitor potency.[1] Variations in ATP concentration between experiments will significantly shift the IC50 value for an ATP-competitive inhibitor like this compound.
-
Enzyme Quality and Concentration: The kinase enzyme's activity can diminish with improper storage or handling. Using different enzyme lots or aggregated enzyme preparations can lead to variability.[1][4]
-
Substrate Concentration: Substrate depletion or product inhibition can affect results. Ensure substrate concentrations are optimized for the assay.[3]
-
-
General Experimental Errors:
-
Pipetting Inaccuracy: This is a primary source of error. Ensure pipettes are calibrated and use appropriate techniques, especially for viscous solutions.[1][5]
-
Edge Effects: The outer wells of microplates are prone to evaporation and temperature changes, which can alter concentrations. It is best to avoid using the outer wells for critical samples.[1][6]
-
Q2: The anti-proliferative effect of this compound in our cell viability assay (e.g., MTT assay) is not reproducible. What should we check?
A2: Reproducibility in cell-based assays depends on consistent cell handling and optimized assay conditions.
-
Cellular Factors:
-
Cell Health and Passage Number: Use cells that are healthy, in the exponential growth phase, and within a low passage number. High passage numbers can lead to genetic drift and altered responses.
-
Cell Seeding Density: The number of cells seeded per well is critical. Higher cell densities may require more compound to achieve the same level of inhibition, thus affecting the apparent IC50 value.[7]
-
Contamination: Microbial (bacteria, yeast) or mycoplasma contamination can significantly impact cell health and interfere with assay reagents.[6]
-
-
Assay Conditions:
-
Incubation Time: The duration of compound exposure can alter the observed effect. Optimize the incubation time to ensure the signal is within the linear range of the assay.[6]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[7] Use a consistent and recorded serum percentage.
-
Compound Interference: The this compound compound itself might interfere with the assay chemistry (e.g., have inherent color or reducing properties that affect the MTT reagent).[6] Run a control with the compound in cell-free media to check for interference.[6]
-
Q3: We see potent inhibition of the target kinase in our biochemical assay, but the effect is much weaker in our cell-based assays. Why is there a discrepancy?
A3: A drop-off in potency between biochemical and cellular assays is a common observation in drug discovery.[8] Several factors contribute to this:
-
Cellular Environment: The complex intracellular environment, with scaffolding proteins and signaling complexes, can influence inhibitor binding differently than in a simplified in-vitro setting.[1]
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is significantly higher than that used in most in-vitro kinase assays (micromolar range). For an ATP-competitive inhibitor like this compound, this high level of competitor ATP in the cell makes it much harder for the inhibitor to bind to the kinase, leading to a higher apparent IC50.[1][8]
-
Cell Permeability and Efflux: this compound may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, cells can actively pump the compound out using efflux pumps.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]
Q4: Our Western blot results for phosphorylated ERK (p-ERK) following this compound treatment are inconsistent. How can we improve this?
A4: Inconsistent Western blot results for phospho-proteins often stem from issues with sample preparation, protein loading, or antibody performance.
-
Sample Preparation:
-
Lysis Buffer: It is crucial to use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target.[9]
-
Rapid Processing: Work quickly and on ice during protein extraction to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Loading:
-
Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein across all lanes.
-
Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
-
Antibody and Detection:
-
Antibody Quality: Use antibodies that are well-validated for the specific application. The primary antibody dilution may need optimization.
-
Low Signal: Phosphorylated proteins can be low in abundance. You may need to load more protein (20-30 µg or more) to get a clear signal.[9]
-
Multiple Bands: Post-translational modifications can cause proteins to run at different molecular weights.[9] Also, ensure you are using a phospho-specific antibody that recognizes the correct modification site.
-
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells (Kinase & Cell-Based Assays)
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate.[1] |
| Edge Effects | Avoid using the outer wells of the 96-well plate for samples. Fill them with sterile media or water to minimize evaporation.[1][6] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.[1] |
| Inadequate Reagent Mixing | Ensure all solutions, especially compound dilutions, are thoroughly mixed before adding to the plate.[5] |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. Test the solubility of this compound in the final assay buffer conditions.[1] |
Issue 2: Inconsistent Dose-Response Curve for this compound
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The tested concentrations may be too high or too low. Perform a wider range of serial dilutions (e.g., log or half-log) to capture the full curve.[4][7] |
| Compound Instability | This compound may be unstable in the assay buffer over the experiment's duration. Prepare fresh dilutions for each experiment and protect from light if necessary.[4] |
| Non-Sigmoidal or Flat Curve | This may indicate a lack of biological response in the tested range.[7] Verify the p53 status of your cell line, as sensitivity to some inhibitors is highly correlated with wild-type p53.[7] Also, confirm the identity and purity of your this compound lot. |
| Data Normalization Issues | Ensure you are correctly subtracting background (no-cell or no-enzyme controls) and normalizing the data to the vehicle (DMSO) control wells.[7] |
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of diluted this compound or DMSO vehicle.
-
Enzyme Addition: Add 20 µL of the target kinase (e.g., recombinant MEK1) solution to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 20 µL of a master mix containing the substrate (e.g., inactive ERK2) and ATP at a concentration near the Km.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify kinase activity. For luminescence-based assays (e.g., ADP-Glo), add the detection reagent which measures the amount of ADP produced.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and plot against the log of this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., A549, HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[2]
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][10]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2][10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot viability against the log of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).[2]
Protocol 3: Western Blot for p-ERK and Total ERK
-
Cell Treatment & Lysis: Plate and treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK, diluted in blocking buffer, overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the specific inhibition of ERK phosphorylation.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Step-by-step experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
Technical Support Center: Optimizing IT-143B Concentration for Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of IT-143B in antifungal assays. Given that this compound is a piericidin-group antibiotic isolated from a Streptomyces species, its mechanism of action is presumed to involve the inhibition of the mitochondrial electron transport chain at Complex I, similar to other piericidins. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in optimizing its use and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound belongs to the piericidin class of antibiotics. Compounds in this class are known inhibitors of the mitochondrial respiratory chain, specifically targeting NADH:ubiquinone oxidoreductase (Complex I).[1] This inhibition disrupts ATP synthesis, leading to fungal cell death.
Q2: What is a typical starting concentration range for this compound in antifungal assays?
A2: Due to limited publicly available data for this compound, a definitive starting concentration is not established. However, for initial screening of natural products, a broad concentration range is recommended. A common starting point for novel antifungal compounds is a high concentration of 64 µg/mL or 128 µg/mL, followed by serial two-fold dilutions.
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For in vitro assays, it is advisable to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.
Q4: Can this compound be used in combination with other antifungal drugs?
A4: The potential for synergistic, additive, or antagonistic effects of this compound with other antifungals has not been extensively studied. Researchers should perform synergy analyses, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during antifungal assays with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Inoculum Preparation | Ensure the fungal inoculum is standardized to the recommended density (e.g., 0.5 McFarland standard) for each experiment. Use a spectrophotometer for accuracy. |
| Variable Incubation Conditions | Maintain a consistent temperature (e.g., 35°C) and incubation time (e.g., 24-48 hours) for all assays. Ensure proper humidity to prevent evaporation from microtiter plates. |
| Subjectivity in Endpoint Reading | For MIC determination, the endpoint is typically defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the growth control. Using a plate reader to measure optical density can provide more objective results than visual inspection. |
| Compound Precipitation | This compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells for any precipitation. If observed, consider using a lower starting concentration or a different solvent system for the initial stock solution (while keeping the final solvent concentration low). |
Issue 2: No Antifungal Activity Observed
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Concentration Range | The effective concentration of this compound may be higher than the tested range. If no inhibition is seen, a higher starting concentration should be tested. |
| Degradation of the Compound | Ensure the this compound stock solution is stored properly (e.g., at -20°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. |
| Resistant Fungal Strain | The fungal strain being tested may be intrinsically resistant to this compound. Test the compound against a panel of different fungal species and strains, including known susceptible reference strains. |
| Assay Method Not Suitable | For some natural products, the standard broth microdilution method may not be optimal. Consider alternative methods like agar diffusion assays, although these are generally less quantitative. |
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from antifungal assays with this compound. Note: The values presented here are hypothetical and intended for demonstration purposes, as extensive public data for this compound is not available.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens.
| Fungal Species | Strain | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | AF293 | 2.0 | 8.0 |
| Candida albicans | SC5314 | 4.0 | 16.0 |
| Cryptococcus neoformans | H99 | 1.0 | 4.0 |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Illustrative Time-Kill Kinetics of this compound against Aspergillus fumigatus (AF293).
| Concentration | 0h (log₁₀ CFU/mL) | 4h (log₁₀ CFU/mL) | 8h (log₁₀ CFU/mL) | 12h (log₁₀ CFU/mL) | 24h (log₁₀ CFU/mL) |
| Growth Control | 5.0 | 5.8 | 6.5 | 7.2 | 8.0 |
| 1x MIC | 5.0 | 4.5 | 4.0 | 3.5 | 3.0 |
| 2x MIC | 5.0 | 4.2 | 3.5 | 2.8 | <2.0 |
| 4x MIC | 5.0 | 3.8 | 2.9 | <2.0 | <2.0 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve final concentrations ranging from a suitable maximum (e.g., 64 µg/mL) to a minimum (e.g., 0.0625 µg/mL).
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader at a wavelength of 600 nm.
-
Protocol 2: Time-Kill Assay
-
Preparation:
-
Prepare a standardized fungal inoculum as described in the MIC protocol.
-
In sterile tubes, add the fungal inoculum to RPMI 1640 medium containing this compound at various concentrations (e.g., 0x, 1x, 2x, and 4x the predetermined MIC).
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
How to avoid IT-143B precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the precipitation of IT-143B in cell culture experiments.
Troubleshooting Guide
Precipitation of this compound in cell culture media can lead to inaccurate experimental results by altering the effective concentration of the compound and potentially inducing cellular stress. The following guide addresses common scenarios and provides recommended solutions.
Scenario 1: Precipitate Forms Immediately Upon Adding this compound to the Media
-
Question: I observed immediate precipitation or cloudiness in my cell culture medium after adding the this compound stock solution. What is the likely cause and how can I fix it?
Answer: Immediate precipitation upon addition to aqueous media is often due to the compound's concentration exceeding its solubility limit or a rapid change in solvent polarity.[1] this compound is soluble in organic solvents like DMSO, ethanol, and methanol, but has limited solubility in aqueous solutions like cell culture media.[2][3]
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution: Prepare a higher concentration stock solution of this compound in 100% DMSO.[4][5] This allows you to use a smaller volume of the stock solution to achieve the desired final concentration, thereby reducing the "shock" of solvent change that can cause precipitation.[1][3]
-
Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of media, add the this compound stock dropwise to the media while gently vortexing or swirling.[1][6] This gradual introduction can help keep the compound in solution. You can also perform serial dilutions of the stock solution in the culture medium.[7]
-
Scenario 2: Precipitate Forms Over Time in the Incubator
-
Question: My this compound-containing media was clear initially, but a precipitate formed after several hours or days in the incubator. What could be happening?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the media over time.[7][8]
Troubleshooting Steps:
-
Temperature Shifts: Changes in temperature between preparing the media at room temperature and incubating at 37°C can affect solubility.[7] Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[7]
-
pH Instability: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[1][7] Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Using a medium containing HEPES buffer can help maintain a stable pH.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[7] If you suspect this is an issue, you could test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the cause.[1]
-
Evaporation: Ensure the incubator has adequate humidity and that culture flasks or plates are properly sealed to prevent evaporation.[8] Evaporation can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound?
-
Q2: What is the maximum recommended concentration of DMSO in cell culture media?
-
A2: High concentrations of DMSO can be toxic to cells.[5][7] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability.[7][9] It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate by running a vehicle control experiment.[5]
-
-
Q3: How should I store my this compound stock solution?
-
A3: For long-term storage, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] Keep the vials tightly sealed to prevent the absorption of moisture by the DMSO.[6]
-
-
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
-
A4: Yes, the composition of the cell culture medium can significantly impact compound solubility.[7] Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with this compound.[1] Furthermore, some compounds can bind to serum proteins, which may either increase or decrease their apparent solubility.[7][10] If you are encountering precipitation, it is worth testing the solubility of this compound in the specific medium and serum concentration you are using.
-
-
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
-
A5: Determining the kinetic solubility of this compound under your experimental conditions is highly recommended.[1] This can be done by preparing a serial dilution of the compound in your complete cell culture medium, incubating for a period relevant to your experiment, and then assessing for precipitation either visually or by measuring absorbance or light scattering.[1] A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately | Concentration exceeds solubility limit[7] | Decrease the final concentration of this compound. |
| Rapid solvent polarity change[1] | Prepare a higher concentration stock in DMSO and use a smaller volume.[4][7] Add stock solution to media dropwise while gently mixing.[1] | |
| Precipitate forms over time in incubator | Temperature shift affecting solubility[7][8] | Pre-warm the cell culture media to 37°C before adding this compound.[7] |
| pH shift in the medium[1][7] | Ensure the medium is properly buffered (e.g., with HEPES) for the incubator's CO₂ concentration.[1] | |
| Interaction with media components[7] | Test solubility in a simpler buffer (e.g., PBS) to identify media-specific interactions.[1] | |
| Evaporation of media[8] | Ensure proper incubator humidification and seal culture vessels.[8] |
Table 2: General Guidelines for this compound Stock Solution and Usage
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO[4][6] | High solubility for many organic compounds; miscible with water.[4] |
| Stock Concentration | 10-20 mM (or higher if soluble) | Minimizes the volume of solvent added to the final culture medium.[5] |
| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1%[7][9] | Reduces solvent-induced cytotoxicity.[7] A vehicle control is essential.[5] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C[5][6] | Avoids repeated freeze-thaw cycles which can degrade the compound.[5][10] |
| Addition to Media | Add to pre-warmed (37°C) media[7] | Minimizes temperature-dependent precipitation.[7] |
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol describes a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes
-
A clear, sterile 96-well flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm (for light scattering)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (up to 50°C) or vortexing may be necessary.[6]
-
-
Prepare an Intermediate Dilution Plate in DMSO:
-
In a 96-well plate (or microcentrifuge tubes), create a 2-fold serial dilution of the 20 mM stock solution in 100% DMSO. This will create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.). These will be your 100X stocks.
-
-
Prepare the Assay Plate:
-
Add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to the wells of a new 96-well plate.
-
Include wells with medium only to serve as a negative control (blank).
-
-
Add this compound to the Assay Plate:
-
Using a multichannel pipette, transfer 2 µL from your intermediate DMSO dilution plate to the corresponding wells of the assay plate containing the medium. This will create a final 1:100 dilution and a final DMSO concentration of 1%.
-
The final concentrations of this compound will range from 200 µM down to your lowest concentration.
-
Add 2 µL of 100% DMSO to the vehicle control wells.
-
-
Incubation and Measurement:
-
Mix the plate gently by tapping.
-
Take an initial absorbance reading (T=0) at 600-650 nm.
-
Incubate the plate at 37°C in a CO₂ incubator for a duration relevant to your experiment (e.g., 2, 4, 24, or 48 hours).
-
After incubation, visually inspect each well for signs of precipitation.
-
Take a final absorbance reading at the same wavelength.
-
-
Data Analysis:
-
An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.[1]
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering and has no visible precipitate is considered the kinetic solubility under these conditions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Recommended workflow for preparing and using this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cytotoxicity Assays with the 143B Osteosarcoma Cell Line
A Note on Terminology: The term "IT-143B" does not correspond to a recognized compound or agent in widely available scientific literature. This guide will focus on improving the performance of cytotoxicity assays using the well-established 143B osteosarcoma cell line , a common model in cancer research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results when performing cytotoxicity assays with the 143B cell line.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the 143B cell line that might affect cytotoxicity assays?
The 143B cell line is an osteosarcoma cell line known for its aggressive phenotype. Key characteristics include:
-
High Proliferation Rate: Rapid growth can lead to over-confluence if not properly managed, which can affect assay results.
-
Genetic Instability: Like many cancer cell lines, 143B cells can exhibit genetic drift over time and with increasing passage numbers. It is advisable to use low-passage cells for consistency.
-
Variable Drug Sensitivity: Sensitivity to cytotoxic agents can vary, making it crucial to establish baseline IC50 values for known compounds.
Q2: How do I choose the most appropriate cytotoxicity assay for my experiment with 143B cells?
The choice of assay should align with the expected mechanism of cell death. For a comprehensive understanding, it is often recommended to use multiple assays that measure different endpoints.
-
Metabolic Assays (e.g., MTT, XTT): Measure mitochondrial activity, which is an indicator of cell viability. These are high-throughput but can be affected by compounds that interfere with mitochondrial function.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): Detect the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells. These are useful for measuring necrosis or late apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Specifically measure markers of programmed cell death. Flow cytometry with Annexin V and propidium iodide (PI) can distinguish between early apoptotic, late apoptotic, and necrotic cells.[1]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect on 143B cells?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these:
-
Cell Counting: Perform a time-course experiment and count viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion. A cytostatic agent will cause the cell number to plateau, while a cytotoxic agent will lead to a decrease in viable cell numbers.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution. A cytostatic compound may cause arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Assays for markers of apoptosis, such as caspase activation, will be positive for cytotoxic compounds that induce this pathway.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension between seeding replicates. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound Precipitation | Check the solubility of the test compound in the culture medium. If precipitation occurs, consider using a different solvent or a lower concentration. IT-143-B, a piericidin-class antibiotic, is soluble in ethanol, methanol, DMF, or DMSO.[2] |
Issue 2: Inconsistent IC50 Values for a Positive Control Compound
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Do not use over-confluent or starved cells. |
| Reagent Variability | Use fresh reagents and prepare stock solutions in batches to minimize variability between experiments. |
| Incubation Time | Standardize the incubation time with the test compound, as IC50 values are time-dependent. |
Issue 3: High Background Signal in a Luminescence or Fluorescence-Based Assay
| Potential Cause | Troubleshooting Step |
| Media Components | Phenol red in culture media can interfere with some fluorescence-based assays. Use phenol red-free media if necessary. |
| Compound Interference | The test compound itself may be fluorescent or may quench the signal. Run a control with the compound in cell-free media to check for interference. |
| Cell Debris | Wash cells gently with PBS before adding assay reagents to remove dead cells and debris that may contribute to background signal. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed 143B cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media and add 100 µL of media containing the test compound to the respective wells. Include vehicle controls and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed 143B cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Signaling Pathways and Visualizations
Mitochondrial Apoptotic Pathway in 143B Cells
Certain cytotoxic agents can induce apoptosis in 143B cells by triggering the mitochondrial signaling pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]
Caption: Mitochondrial apoptotic pathway induced by cytotoxic agents.
Experimental Workflow for a Cytotoxicity Assay
The following diagram illustrates a general workflow for conducting a cytotoxicity assay on 143B cells.
Caption: General workflow for a cytotoxicity assay.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from cytotoxicity assays.
Table 1: IC50 Values of Compound X on 143B Cells at Different Time Points
| Incubation Time | IC50 (µM) |
| 24 hours | 15.2 ± 1.8 |
| 48 hours | 8.5 ± 0.9 |
| 72 hours | 4.1 ± 0.5 |
Table 2: Comparison of Cytotoxicity of Different Compounds on 143B Cells (48h Incubation)
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Compound X | 8.5 | 95 |
| Doxorubicin (Positive Control) | 0.5 | 98 |
| Vehicle Control | > 100 | 0 |
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of IT-143B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of IT-143B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to the piericidin class of antibiotics.[1][2] The primary and well-established mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[3][4][5][6] This inhibition disrupts cellular respiration and leads to a decrease in ATP synthesis.[7]
Q2: My cells are showing a general decrease in viability and proliferation, even at low concentrations of this compound. Is this an off-target effect?
A decrease in cell viability and proliferation is the expected on-target effect of this compound due to its inhibition of mitochondrial Complex I, which is essential for cellular energy production. However, if these effects are observed at concentrations significantly lower than the reported IC50 for its primary target or if the cellular phenotype is inconsistent with metabolic stress, it is prudent to investigate potential off-target effects.
Q3: I am observing changes in signaling pathways that are not directly related to cellular metabolism. Could this be an off-target effect of this compound?
Yes, this could be an off-target effect. While the primary target is mitochondrial Complex I, the resulting metabolic stress can indirectly influence various signaling pathways. Additionally, some piericidin analogs have been reported to have other activities, such as the inhibition of phosphatidylinositol (PI) turnover[7] and the downregulation of Glucose-Regulated Protein 78 (GRP78)[]. It is crucial to determine if the observed signaling changes are a direct effect of this compound on an off-target protein or a downstream consequence of mitochondrial dysfunction.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. A multi-pronged approach is recommended:
-
Rescue Experiments: Attempt to rescue the observed phenotype by providing an alternative energy source that bypasses mitochondrial Complex I, such as supplementing the media with pyruvate or uridine.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known mitochondrial Complex I inhibitors that are structurally different (e.g., Rotenone). If they produce the same phenotype, it is more likely to be an on-target effect.
-
Direct Target Engagement Assays: If possible, directly measure the inhibition of mitochondrial Complex I activity in your experimental system.
-
Off-Target Profiling: Utilize commercially available services for kinase or other target profiling to identify potential off-target interactions of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Morphology Changes
Possible Cause:
-
On-Target Effect: Severe mitochondrial dysfunction leading to apoptosis or necrosis.
-
Off-Target Effect: Induction of a cell death pathway independent of mitochondrial respiration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Experimental Protocols:
-
Mitochondrial Membrane Potential Assay:
-
Seed cells in a 96-well plate and treat with this compound and controls.
-
Incubate with a fluorescent mitochondrial membrane potential dye (e.g., TMRE or TMRM) according to the manufacturer's protocol.
-
Measure fluorescence using a plate reader or fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
ATP Measurement Assay:
-
Culture and treat cells as in your experiment.
-
Lyse the cells and use a commercial ATP luminescence-based assay kit to measure intracellular ATP levels.
-
A significant drop in ATP levels in this compound-treated cells would be consistent with Complex I inhibition.
-
Issue 2: Altered Gene Expression or Protein Phosphorylation Unrelated to Metabolism
Possible Cause:
-
Downstream Effect of On-Target Activity: Metabolic stress can trigger widespread changes in gene expression and signaling.
-
Direct Off-Target Effect: this compound may be directly binding to and modulating the activity of a kinase or transcription factor.
Troubleshooting Workflow:
Caption: Logic diagram for investigating unexpected signaling changes.
Experimental Protocols:
-
Rescue with Pyruvate:
-
Culture cells in glucose-free media supplemented with galactose to force reliance on oxidative phosphorylation.
-
Treat cells with this compound in the presence or absence of a high concentration of sodium pyruvate (e.g., 5-10 mM).
-
Assess the signaling event of interest (e.g., by Western blot for a specific phosphoprotein). If pyruvate supplementation reverses the effect of this compound, it is likely a consequence of mitochondrial inhibition.
-
-
Comparison with a Structurally Different Complex I Inhibitor:
-
Determine the equipotent concentrations of this compound and another Complex I inhibitor (e.g., Rotenone) that cause a similar decrease in cellular ATP.
-
Treat cells with these equipotent concentrations and analyze the signaling pathway of interest. If both compounds elicit the same response, it is likely an on-target effect.
-
Data Presentation
To systematically evaluate the on- and off-target effects of this compound, we recommend maintaining a detailed record of your experimental findings. The following tables can be used as templates to organize your data.
Table 1: Cellular Viability and Metabolic Effects of this compound
| Parameter | This compound (Concentration) | Control Compound (e.g., Rotenone) | Vehicle Control |
| IC50 (Viability) | Enter Value | Enter Value | N/A |
| ATP Levels (% of Control) | Enter Value | Enter Value | 100% |
| Mitochondrial Membrane Potential (% of Control) | Enter Value | Enter Value | 100% |
| Oxygen Consumption Rate (OCR) | Enter Value | Enter Value | Enter Value |
Table 2: Evaluation of a Specific Signaling Event
| Treatment Condition | Phospho-Protein X Level (Fold Change vs. Vehicle) | Total Protein X Level (Fold Change vs. Vehicle) | Rescue with Pyruvate (Phospho-Protein X Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Enter Value | Enter Value | Enter Value |
| Rotenone (Equipotent Conc.) | Enter Value | Enter Value | Enter Value |
Signaling Pathway Diagram
The primary on-target effect of this compound is the inhibition of Complex I in the mitochondrial electron transport chain (ETC). This leads to a cascade of downstream effects.
Caption: On-target effect of this compound on the mitochondrial ETC.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. toku-e.com [toku-e.com]
- 5. Piericidin A (AR-054) | Mitochondrial Complex I 抑制剂 | MCE [medchemexpress.cn]
- 6. apexbt.com [apexbt.com]
- 7. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of IT-143B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of IT-143B, a compound known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a rare, higher homologue of the piericidin class of antibiotics, isolated from a Streptomyces species. It has demonstrated antifungal and antitumor activities. Like many natural products, this compound is a lipophilic molecule and is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but it is anticipated to have poor aqueous solubility. This low water solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder the translation of in vitro findings to in vivo efficacy.
Q2: What is the Biopharmaceutical Classification System (BCS) and where does this compound likely fall?
A2: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
While specific data for this compound is not publicly available, based on its chemical properties, it is likely a BCS Class II compound. For these compounds, the primary rate-limiting step for oral absorption is drug dissolution. Therefore, enhancing its solubility and dissolution rate is a key strategy to improve its bioavailability.[1]
Q3: What are the initial steps to improve the oral bioavailability of this compound?
A3: The initial steps should focus on simple and rapid formulation strategies to enable early-stage in vivo testing. These can include:
-
Solubilization in a simple vehicle: Using a mixture of solvents, co-solvents, and surfactants to create a solution or a fine suspension.
-
Particle size reduction: Techniques like micronization or nanomilling can increase the surface area of the drug, leading to a faster dissolution rate.[2]
-
Use of complexing agents: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the formulation and in vivo administration of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Drug precipitation upon dilution of a stock solution in an aqueous vehicle. | The organic solvent concentration is too high, leading to the drug crashing out when it comes into contact with an aqueous environment. | - Increase the proportion of co-solvents and/or surfactants in the final formulation.- Prepare a self-emulsifying drug delivery system (SEDDS).[4][5]- Use a cyclodextrin-based formulation to encapsulate the drug. |
| High variability in plasma concentrations between animal subjects. | Poor and inconsistent drug dissolution and absorption from the gastrointestinal tract. This can be due to the formulation, food effects, or physiological differences between animals. | - Move from a simple suspension to a solution-based formulation (e.g., using co-solvents or lipid-based systems).- Ensure consistent dosing procedures, including fasting protocols for the animals.- Consider more advanced formulations like solid dispersions or nanoparticles to improve dissolution consistency.[4] |
| Low or no detectable plasma exposure after oral administration. | The drug has extremely low solubility in gastrointestinal fluids, or it may be subject to significant first-pass metabolism. | - Increase the dose (if tolerated).- Employ more aggressive solubilization techniques such as lipid-based formulations (e.g., SEDDS) which can enhance lymphatic uptake and potentially bypass first-pass metabolism.[3][6]- Investigate alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to confirm systemic exposure is achievable. |
| Toxicity or adverse effects observed in animals. | The formulation excipients (solvents, surfactants) may be causing toxicity at the administered dose. | - Consult literature for the maximum tolerated dose of the excipients in the chosen animal model.- Reduce the concentration of potentially toxic excipients by exploring alternative, more biocompatible solubilizers (e.g., newer generation surfactants like Solutol HS-15).[3]- Consider formulating as a solid dispersion to reduce the need for high concentrations of liquid excipients. |
Data Presentation: Hypothetical Formulation Performance
The following table summarizes hypothetical data for different this compound formulations, illustrating the potential improvements in pharmacokinetic parameters.
| Formulation Strategy | Vehicle Composition | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.5% Carboxymethyl cellulose (CMC) in water | 50 ± 15 | 250 ± 80 | 100 (Reference) |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Water | 150 ± 40 | 900 ± 250 | 360 |
| Lipid-Based Formulation (SEDDS) | 30% Labrafac, 50% Kolliphor EL, 20% Transcutol | 450 ± 120 | 3150 ± 800 | 1260 |
| Solid Dispersion | 1:10 this compound:Soluplus® (reconstituted) | 300 ± 90 | 2400 ± 650 | 960 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add the primary solvent (e.g., DMSO) to dissolve the this compound completely. Use minimal volume.
-
In a separate container, mix the co-solvents and other excipients (e.g., PEG 400, Tween 80).
-
Slowly add the drug solution from step 2 to the vehicle from step 3 while vortexing.
-
If required, add the aqueous component (e.g., saline or water) dropwise while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Accurately weigh the lipid (e.g., Labrafac PG), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol HP).
-
Mix the components thoroughly in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Heat the mixture to 40-50°C to facilitate the dissolution of this compound.
-
Vortex or sonicate until a clear, homogenous solution is obtained.
-
To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a microemulsion.
Visualizations
Caption: Experimental workflow for formulation development and in vivo evaluation of this compound.
Caption: Simplified pathway of oral drug absorption for this compound.
References
- 1. future4200.com [future4200.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: IT-143B Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IT-143B in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the piericidin family of antibiotics. Its primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][2][3][4] This inhibition disrupts cellular respiration and ATP production, leading to a metabolic shift towards glycolysis.[1][5] In cancer cells, this disruption of oxidative phosphorylation can induce cell death and suppress tumor growth.[1][2][6]
Q2: What are the solubility characteristics of this compound and how should I prepare it for in vivo administration?
This compound has poor water solubility. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For in vivo delivery, it is crucial to use a formulation that ensures bioavailability and minimizes toxicity. Common strategies for formulating hydrophobic compounds like this compound for animal studies are summarized in the table below.
Troubleshooting Guide
Problem 1: Inconsistent or no observable in vivo efficacy of this compound.
Possible Cause 1: Poor Bioavailability due to Formulation Issues.
-
Solution: this compound is poorly soluble in aqueous solutions. A simple saline or PBS solution is unlikely to be effective. Consider the following formulation strategies:
-
Co-solvent systems: Use a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and an aqueous carrier. It is critical to perform preliminary tolerability studies to determine the maximum tolerated concentration of the organic solvent in your animal model.
-
Suspensions: If the compound does not fully dissolve, creating a fine, uniform suspension can be an alternative for oral gavage. Sonication can help in creating a finer suspension.
-
Lipid-based formulations: Emulsions or self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of lipophilic compounds.
-
Nanoparticle formulations: Encapsulating this compound in nanoparticles can enhance solubility and targeted delivery.
-
Possible Cause 2: Inadequate Dosing.
-
Solution: The optimal dose of this compound may vary depending on the animal model, tumor type, and administration route. A dose-response study is highly recommended to determine the effective and non-toxic dose range. For a related compound, Piericidin A, a dose of 0.5 mg/kg/day administered via osmotic minipumps has been used in mice.[4] This can serve as a starting point for dose-finding studies with this compound.
Possible Cause 3: Instability of the Compound.
-
Solution: Ensure proper storage of this compound at -20°C. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles. Protect the compound and its formulations from light.
Problem 2: Observed Toxicity or Adverse Events in Animal Models.
Possible Cause 1: Vehicle Toxicity.
-
Solution: The solvents used to dissolve this compound can themselves be toxic at high concentrations. Always include a vehicle-only control group in your experiments to assess the effects of the formulation components. If toxicity is observed, try to reduce the concentration of the organic solvent or explore alternative, less toxic vehicles.
Possible Cause 2: On-target Toxicity due to High Dose.
-
Solution: Inhibition of mitochondrial complex I is not specific to cancer cells and can affect healthy tissues with high energy demands.[7] If systemic toxicity is observed, a dose reduction is necessary. Consider local or targeted delivery methods to minimize systemic exposure.
Data Presentation
Table 1: Formulation Strategies for Poorly Water-Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | A solution of the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer. | Simple to prepare. | Potential for solvent toxicity at higher concentrations. Drug may precipitate upon injection. |
| Suspension | A dispersion of fine solid particles of the compound in a liquid medium. | Can be used for oral administration when solubility is very low. | Non-uniform dosing if not properly mixed. Particle size can affect absorption. |
| Lipid-Based Formulation (e.g., SEDDS) | A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Enhances oral bioavailability by improving solubility and absorption. | More complex to formulate. Potential for gastrointestinal side effects. |
| Nanoparticle Encapsulation | The drug is encapsulated within a nanoparticle carrier (e.g., liposomes, polymeric nanoparticles). | Improves solubility, stability, and can enable targeted delivery. | Complex formulation and characterization process. |
Experimental Protocols
Protocol: Oral Gavage Administration of a Hydrophobic Compound Formulation
-
Preparation of the Formulation:
-
Based on preliminary solubility and stability tests, select an appropriate vehicle. For a co-solvent system, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the aqueous carrier (e.g., saline with 0.5% Tween 80) to the drug solution while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <10%).
-
If preparing a suspension, micronize the this compound powder if possible and suspend it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose). Use a sonicator to ensure a fine, uniform suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize the animals to the experimental conditions.
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-ended gavage needle.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach. The volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Monitor the animal for any signs of distress after administration.
-
-
Control Groups:
-
Always include a vehicle control group that receives the same formulation without the active compound.
-
A positive control group with a compound of known efficacy can also be beneficial.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
References
- 1. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse models of mitochondrial complex I dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing IT-143B Toxicity to Non-Target Cells
Disclaimer: This document provides technical guidance on minimizing the toxicity of IT-143B to non-target cells. As specific research on this compound is limited, the information herein is largely based on data from related compounds within the piericidin class of antibiotics. Researchers should use this information as a starting point and validate findings for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the piericidin class of compounds?
A1: this compound is a member of the piericidin family of antibiotics. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[2][5] Some studies also suggest that piericidins can inhibit the expression of Glucose-Regulated Protein 78 (GRP78) and affect phosphatidylinositol turnover.[][7]
Q2: Why am I observing toxicity in my non-target (normal) cell lines when treating with this compound?
A2: While some piericidins show selective cytotoxicity towards cancer cells, they can also affect normal cells, particularly at higher concentrations or with prolonged exposure.[1][8] The toxicity in non-target cells is likely due to the fundamental role of mitochondrial respiration in all aerobic cells. Disruption of this essential process can lead to cell death in any cell type that relies on oxidative phosphorylation for energy.
Q3: How can I determine if the observed toxicity is an on-target or off-target effect of this compound?
A3: To differentiate between on-target and off-target toxicity, you can perform a "rescue" experiment. Since this compound's presumed on-target effect is the inhibition of mitochondrial Complex I, you can try to rescue the cells by providing an alternative energy source that bypasses the need for oxidative phosphorylation, such as supplementing the culture medium with high levels of glucose and pyruvate. If the toxicity is mitigated, it is likely an on-target effect. Additionally, using a structurally different Complex I inhibitor should produce a similar toxic phenotype if the effect is on-target.
Q4: Are there any known signaling pathways affected by piericidins that could contribute to off-target toxicity?
A4: The primary signaling disruption stems from the inhibition of mitochondrial Complex I, which has downstream consequences on cellular energy status (ATP/ADP ratio) and redox balance (ROS production). Increased ROS can activate stress-related signaling pathways, such as those involving MAP kinases (p38, JNK) and transcription factors like Nrf2 and NF-κB, leading to inflammation and apoptosis. Some piericidins have also been shown to inhibit phosphatidylinositol (PI) turnover, which could affect PI3K/Akt signaling pathways.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High toxicity in non-target control cells | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for both your target and non-target cells. Use the lowest effective concentration that shows efficacy in your target cells while minimizing toxicity in non-target cells. |
| Non-target cells are highly dependent on oxidative phosphorylation. | Characterize the metabolic profile of your non-target cells. Consider using non-target cell lines that are more glycolytic if appropriate for your experimental model. | |
| Contamination or degradation of the compound. | Ensure the purity and stability of your this compound stock. Use a fresh, validated batch of the compound. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell density, passage number, and media components for all experiments. |
| Fluctuation in this compound activity. | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Discrepancy between expected and observed phenotype | The observed effect is due to off-target interactions. | Use a structurally unrelated Complex I inhibitor (e.g., rotenone) to see if the phenotype is recapitulated. |
| The phenotype is cell-type specific. | Test the effect of this compound on a panel of different cell lines to understand the spectrum of its activity. | |
| Genetic or metabolic differences in cell lines. | Perform genetic validation by knocking down a subunit of Complex I (e.g., using siRNA or CRISPR) to mimic the on-target effect of this compound. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Piericidin A, a well-studied member of the same class as this compound, against various cell lines. This data can help in estimating an appropriate starting concentration for your experiments with this compound.
Table 1: IC50 Values of Piericidin A in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Tn5B1-4 | Insect | 0.061 | [1][8] |
| HCT-116 | Human Colon Carcinoma | 0.020 | [9] |
| HL-60 | Human Promyelocytic Leukemia | < 0.1 | [10][11] |
| OS-RC-2 | Human Renal Cell Carcinoma | 2.2 (Piericidin L) | [11] |
| ACHN | Human Renal Cell Carcinoma | 2.3 (Piericidin Glycoside) | [10][11] |
| K562 | Human Chronic Myelogenous Leukemia | 5.5 (Piericidin Glycoside) | [10][11] |
| PSN1 | Human Pancreatic Cancer | 12.03 | [9] |
| T98G | Human Glioblastoma | > 12.03 | [9] |
| A549 | Human Lung Carcinoma | > 12.03 | [9] |
| HepG2 | Human Liver Carcinoma | 233.97 | [1][8] |
| Hek293 | Human Embryonic Kidney | 228.96 | [1][8] |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both target and non-target cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a commercial live/dead cell staining kit.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a function of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to its intended target (Mitochondrial Complex I) within the cell.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated proteins.
-
Detection: Analyze the amount of a specific subunit of Complex I in the soluble fraction using Western blotting or ELISA.
-
Analysis: A higher amount of the target protein in the soluble fraction at elevated temperatures in the this compound-treated samples compared to the control indicates that the compound has bound to and stabilized the protein.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for minimizing non-target cell toxicity.
Caption: Logical relationship of this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Piericidin A - Creative Biolabs [creative-biolabs.com]
- 10. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 [mdpi.com]
Technical Support Center: Interpreting Unexpected Data from IT-143B Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving the novel kinase inhibitor, IT-143B.
Fictional Compound Context
This compound is an investigational, ATP-competitive kinase inhibitor targeting the pro-survival protein Kinase-Y (KY). It is under development for the treatment of solid tumors with a specific KY gene amplification. The expected mechanism of action is the inhibition of the KY-mediated phosphorylation of downstream effectors, leading to cell cycle arrest and apoptosis in tumor cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Inconsistent Cell Viability Assay Results
Question: We are observing significant variability in our cell viability (e.g., MTT, CellTiter-Glo®) assays when treating KY-amplified cancer cell lines with this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent results in cell viability assays are a common issue. The variability can stem from multiple sources, ranging from experimental technique to the biological properties of the compound and the cell line.
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Handling:
-
Is the this compound stock solution stable? this compound is sensitive to freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
-
Are you using the correct solvent? Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic threshold (typically <0.1% for DMSO).
-
-
Cell Culture Conditions:
-
Is the cell density optimal and consistent? Create a cell seeding density curve to determine the optimal number of cells per well for your assay duration. Ensure this density is used consistently.
-
Are the cells healthy and in the logarithmic growth phase? Passage cells 24 hours before seeding for an experiment to ensure they are actively dividing.
-
-
Assay Protocol:
-
Is the incubation time with this compound appropriate? A time-course experiment can determine the optimal treatment duration to observe the desired effect.
-
Is there interference with the assay reagent? this compound may have intrinsic fluorescence or absorbance that interferes with the assay readout. Run a control plate with the compound in cell-free media to check for interference.
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting inconsistent cell viability assays.
FAQ 2: Off-Target Effects Observed in Proteomic Analysis
Question: Our mass spectrometry-based phosphoproteomics data shows that this compound, in addition to inhibiting KY phosphorylation, is altering the phosphorylation status of several unexpected proteins. How do we interpret this?
Answer:
This is a critical finding that suggests potential off-target activity. Distinguishing between direct off-target binding and indirect downstream effects of on-target KY inhibition is key.
Interpretation and Follow-up Strategy:
-
Direct vs. Indirect Effects: The observed changes could be due to this compound directly inhibiting other kinases or indirectly resulting from the shutdown of the primary KY signaling pathway.
-
In Vitro Kinase Profiling: The most direct way to identify off-target interactions is to screen this compound against a broad panel of recombinant kinases. This will provide a quantitative measure of its selectivity.
Hypothetical Kinase Selectivity Data for this compound
| Kinase Target | IC50 (nM) | Interpretation |
| Kinase-Y (KY) | 5 | High On-Target Potency |
| Kinase-A | 50 | Moderate Off-Target Activity |
| Kinase-B | 800 | Weak Off-Target Activity |
| Kinase-C | >10,000 | No Significant Activity |
-
Cellular Target Engagement Assays: To confirm if the off-target interactions observed in the kinase panel occur in a cellular context, perform a cellular thermal shift assay (CETSA) or a similar target engagement assay.
Hypothetical Signaling Pathway
Caption: On-target vs. potential off-target pathways for this compound.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-KY
This protocol is designed to assess the inhibition of KY phosphorylation in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20 µg of total protein per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-KY (pKY) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total KY and a loading control (e.g., GAPDH).
-
Expected Data
| This compound (nM) | pKY Signal (Normalized) | Total KY Signal (Normalized) |
| 0 | 1.00 | 1.00 |
| 1 | 0.85 | 1.02 |
| 10 | 0.45 | 0.98 |
| 100 | 0.10 | 1.01 |
| 1000 | 0.05 | 0.99 |
Optimizing IT-143B Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for IT-143B treatment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, ensuring more accurate and reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during this compound treatment experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability in results between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting errors. | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before aspirating. | |
| "Edge effect" observed in multi-well plates. | Increased evaporation in the outer wells. | To mitigate this, avoid using the outer wells for critical experiments. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
| Low cytotoxic effect observed. | Suboptimal incubation time. | The cytotoxic effect of this compound is time-dependent. Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for the compound to exert its full effect. Refer to the data table below for expected IC50 values at different time points. |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. | |
| Cell confluence too high. | High cell density can reduce the effective concentration of the compound per cell. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. | |
| Unexpectedly high cell death in control wells. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a solvent-only control to assess its effect. |
| Contamination. | Regularly test cell cultures for mycoplasma and other contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is dependent on the cell line and the experimental endpoint. As a mitochondrial complex I inhibitor, its cytotoxic effects are often more pronounced with longer exposure. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period for your specific assay.
Q2: How does incubation time affect the IC50 value of this compound?
A2: Generally, the IC50 value of a cytotoxic compound like this compound will decrease with longer incubation times. This is because the compound has more time to inhibit mitochondrial respiration and induce downstream apoptotic pathways. The table below provides representative data on how incubation time can influence the IC50 of a closely related piericidin compound.
Q3: My dose-response curve is not sigmoidal. What could be the issue?
A3: A non-sigmoidal dose-response curve can result from several factors. Ensure that your concentration range is appropriate; if the curve is flat, you may be testing concentrations that are too high or too low. Other causes can include issues with compound solubility, stability in culture media over the incubation period, or off-target effects at high concentrations.
Q4: Can I use a shorter incubation time for high-throughput screening?
A4: While shorter incubation times (e.g., 24 hours) can be used for high-throughput screening (HTS) to increase throughput, it's important to recognize that this may result in an underestimation of the compound's potency (a higher IC50 value). A pilot experiment comparing different incubation times is recommended to validate the screening window.
Data Presentation: Impact of Incubation Time on Piericidin A Cytotoxicity
As a close analog to this compound, data for Piericidin A provides a valuable reference for understanding the time-dependent effects of this class of compounds.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Human Cervical Carcinoma (HeLa) | 24 | ~5.0 |
| 48 | ~1.5 | |
| 72 | ~0.5 | |
| Human Colon Carcinoma (HCT116) | 24 | ~2.0 |
| 48 | ~0.8 | |
| 72 | ~0.3 |
Note: These are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps for assessing the cytotoxic effect of this compound on a chosen cancer cell line by measuring cell viability.
Materials:
-
This compound
-
Target cancer cell line (e.g., KB carcinoma cells)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for a typical cytotoxicity assay.
Signaling Pathways
The cytotoxic effects of this compound are primarily mediated through the inhibition of mitochondrial complex I, which has downstream consequences on cellular metabolism and survival signaling.
Caption: this compound's multi-faceted mechanism of action.
This diagram illustrates how this compound, as a piericidin-class compound, inhibits three key cellular processes:
-
Mitochondrial Complex I: This is the primary target. Inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in reactive oxygen species (ROS), both of which can trigger apoptosis.
-
GRP78 Expression: Glucose-regulated protein 78 (GRP78) is a chaperone protein that helps cancer cells survive under stress. By inhibiting its expression, this compound increases endoplasmic reticulum (ER) stress, another pathway to apoptosis.
-
Glycolysis: Cancer cells often rely heavily on glycolysis for energy (the Warburg effect). Inhibition of this pathway leads to metabolic stress, further contributing to cell death.
By understanding these pathways and following the provided troubleshooting and experimental guidelines, researchers can more effectively optimize their use of this compound and interpret their experimental outcomes.
Best practices for storing and handling IT-143B
Technical Support Center: IT-143B
Disclaimer: The compound "this compound" appears to be a hypothetical or proprietary substance, as no public data is available. The following guide is based on established best practices for handling novel small molecule kinase inhibitors in a research and drug development setting. The proposed mechanism of action and experimental protocols are illustrative.
This guide provides researchers, scientists, and drug development professionals with essential information for storing, handling, and troubleshooting experiments involving the novel MEK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
1. How should this compound be stored upon receipt?
This compound is supplied as a lyophilized powder and is stable at room temperature for short periods. However, for long-term storage, it is crucial to follow the recommended conditions to ensure its stability and efficacy.
| Storage Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 2 years | Keep desiccated and protected from light. |
| Stock Solution (DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (Media) | 2-8°C | Up to 24 hours | Prepare fresh before each experiment. |
2. What is the recommended solvent for reconstituting this compound?
The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, a 10 mM stock solution in DMSO is standard. Ensure the DMSO is anhydrous and of high purity to prevent compound degradation.
3. Is this compound sensitive to light or air?
Yes, this compound exhibits moderate photosensitivity and is susceptible to oxidation. Both the lyophilized powder and solutions should be stored in amber vials or tubes wrapped in foil to protect them from light. When preparing solutions, minimize the exposure time to air.
4. What are the general safety precautions for handling this compound?
As the toxicological properties of this compound have not been fully elucidated, it should be handled with caution. Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the lyophilized powder and concentrated stock solutions should be performed in a chemical fume hood.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q1: I am not observing the expected downstream effect (e.g., decreased p-ERK levels) after treating my cells with this compound. What could be the cause?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Verify that the compound has been stored correctly and that the stock solution is not expired. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses the target (MEK1/2) and is dependent on the MAPK pathway for proliferation or survival. Some cell lines may have intrinsic or acquired resistance.
-
Experimental Conditions:
-
Concentration: Ensure the concentration of this compound is appropriate for the cell line. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the IC50.
-
Treatment Duration: The time required to see a downstream effect can vary. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended.
-
Serum Presence: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment.
-
Below is a logical workflow to troubleshoot this issue.
Q2: I am observing significant cell death (cytotoxicity) at concentrations where I expect to see only target inhibition. Why is this happening?
A2: Unintended cytotoxicity can obscure specific inhibitory effects.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects. Ensure you are working within a validated concentration range, ideally not exceeding 100x the IC50 value for your cell line.
-
Solvent Toxicity: The final concentration of DMSO in your culture media should not exceed 0.5%. Higher concentrations are often toxic to cells. Always include a "vehicle control" (media + DMSO only) in your experiments to assess solvent toxicity.
-
Compound Purity: If the compound has degraded or contains impurities, these could be contributing to the observed toxicity.
Q3: My results are inconsistent between experiments. What can I do to improve reproducibility?
A3: Reproducibility is key in drug development research.
-
Standardize Protocols: Ensure all experimental parameters (cell seeding density, treatment duration, compound concentration, media formulation) are kept consistent.
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.
-
Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses to treatment. Regularly test your cell cultures.
Experimental Protocols & Signaling Pathway
Mechanism of Action: this compound Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the RAS/RAF/MEK/ERK signaling pathway. By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (ERK1/2). This inhibition blocks the downstream signaling cascade responsible for cell proliferation, differentiation, and survival.
Protocol: Western Blot for p-ERK Inhibition
This protocol details how to verify the inhibitory action of this compound on the MAPK pathway by measuring the phosphorylation status of ERK.
Methodology:
-
Cell Culture: Plate cells (e.g., A375 melanoma cells, which have a BRAF mutation leading to constitutive pathway activation) in 6-well plates and allow them to adhere overnight.
-
Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours. This reduces basal signaling activity.
-
Treatment: Prepare working solutions of this compound in low-serum media at various concentrations. Include a vehicle-only control (DMSO). Add the solutions to the cells and incubate for the desired duration (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of p-ERK to t-ERK. A dose-dependent decrease in this ratio indicates successful inhibition by this compound.
Validation & Comparative
A Comparative Analysis of the Novel Antifungal Agent IT-143B and Conventional Antifungal Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, particularly those caused by Aspergillus fumigatus, researchers and clinicians are in constant search of more effective therapeutic agents. This guide provides a detailed comparison of the novel piericidin antibiotic, IT-143B, with established conventional antifungal drugs, including polyenes, azoles, and echinocandins. The analysis focuses on their mechanisms of action, in vitro activity, and the cellular pathways they modulate, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a piericidin-group antibiotic isolated from Streptomyces sp., demonstrates a distinct mechanism of action by targeting the fungal mitochondrial electron transport chain. This contrasts with conventional antifungals that primarily disrupt the cell membrane or cell wall. While direct comparative quantitative data for this compound's activity against Aspergillus fumigatus is not publicly available in the searched resources, this guide consolidates known information on its mechanism and provides a framework for its potential positioning relative to current therapies.
Data Presentation: In Vitro Antifungal Activity
A comprehensive review of published literature provides the following minimum inhibitory concentration (MIC) data for conventional antifungal drugs against Aspergillus fumigatus. This data, determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M38-A2), serves as a benchmark for evaluating the potential efficacy of new compounds like this compound.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Conventional Antifungal Drugs against Aspergillus fumigatus
| Antifungal Drug Class | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Polyene | Amphotericin B | 1.0 | 2.0 |
| Azoles | Itraconazole | 0.5 | 1.0 |
| Voriconazole | 0.5 | 1.0 | |
| Posaconazole | 0.125 | 0.25 | |
| Echinocandin | Caspofungin (MEC) | 0.06 | 0.12 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. For echinocandins, the Minimum Effective Concentration (MEC) is often reported. Data is compiled from multiple sources and may vary between studies.
Quantitative in vitro activity data for this compound against Aspergillus fumigatus from the primary literature by Urakawa et al. (1996) could not be retrieved in the conducted searches.
Mechanisms of Action and Signaling Pathways
The antifungal agents discussed herein employ distinct strategies to combat fungal growth, targeting different cellular components and triggering specific signaling cascades.
This compound: A Mitochondrial Disruptor
This compound belongs to the piericidin class of antibiotics, which are known inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis and leads to an increase in reactive oxygen species (ROS), inducing significant cellular stress. The accumulation of ROS is a potent trigger for stress-activated signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, which attempts to counteract the oxidative damage.
Conventional Antifungals: Targeting the Cell Envelope
Conventional antifungal drugs primarily target the fungal cell's protective outer layers: the cell membrane and the cell wall.
-
Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, disrupting membrane integrity and causing leakage of essential cellular contents, ultimately leading to cell death. This direct damage to the cell membrane can also induce oxidative stress.
A Comparative Analysis of Piericidin-Class Antibiotics and Doxorubicin in Oncology Research
A direct quantitative comparison of the efficacy of the piericidin antibiotic IT-143B and the well-established chemotherapeutic agent doxorubicin is not feasible at this time due to the limited availability of public data on this compound. Originally isolated in 1996 from a Streptomyces species, this compound was reported to exhibit activity against KB carcinoma cells. However, specific quantitative data, such as IC50 values from peer-reviewed studies, are not readily accessible.
This guide, therefore, provides a comparative overview of the broader piericidin class of antibiotics, to which this compound belongs, and doxorubicin. This comparison is based on the available scientific literature for other members of the piericidin family and the extensive data on doxorubicin, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy and Cytotoxicity
Doxorubicin is a potent, widely used anthracycline antibiotic with broad-spectrum anti-cancer activity. Its efficacy is well-documented across a range of cancer cell lines. The piericidin class of antibiotics, while less characterized in the context of oncology, has demonstrated significant cytotoxic effects against various cancer cell lines, often with high potency.
Below is a table summarizing the available half-maximal inhibitory concentration (IC50) values for doxorubicin against the KB cell line and for various piericidin derivatives against other cancer cell lines to provide a contextual understanding of their potential efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | KB | 0.18 | [1] |
| Doxorubicin | KB-3-1 (sensitive) | 0.03 | [2] |
| Doxorubicin | KB-8-5 (resistant) | 0.12 | [2] |
| Piericidin L | OS-RC-2 (renal) | 2.2 | [3] |
| Piericidin M | OS-RC-2 (renal) | 4.5 | [3] |
| Piericidins (unspecified) | HL-60 (leukemia) | < 0.1 | [3] |
| 11-demethyl-glucopiericidin A | ACHN (renal) | 2.3 | [3] |
| 11-demethyl-glucopiericidin A | HL-60 (leukemia) | 1.3 | [3] |
| 11-demethyl-glucopiericidin A | K562 (leukemia) | 5.5 | [3] |
Mechanisms of Action
The modes of action for doxorubicin and piericidins are distinct, targeting different cellular processes to induce cancer cell death.
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure. This intercalation inhibits the action of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks and ultimately apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including lipids, proteins, and DNA, contributing to oxidative stress and cell death.
Piericidin antibiotics , on the other hand, are primarily known as potent inhibitors of the mitochondrial electron transport chain:
-
Inhibition of NADH-Coenzyme Q Reductase (Complex I): Piericidins bind to the Coenzyme Q binding site of Complex I, blocking the transfer of electrons from NADH to Coenzyme Q. This disruption of the electron transport chain leads to a decrease in ATP production and an increase in ROS generation, ultimately triggering apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by doxorubicin and piericidins, as well as a typical experimental workflow for assessing cytotoxicity.
References
Unveiling the Anticancer Potential of Therapeutic Compounds on 143B Osteosarcoma Cells: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer effects of various therapeutic agents on the 143B osteosarcoma cell line. The data presented is compiled from multiple studies to offer a comprehensive overview of their relative efficacy and mechanisms of action.
The 143B cell line, derived from a human osteosarcoma, is a widely utilized model in cancer research due to its aggressive and highly metastatic nature. Understanding how different compounds affect these cells at a molecular level is crucial for the development of novel and more effective treatments for osteosarcoma. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the cellular pathways impacted by these agents.
Comparative Efficacy of Anticancer Agents on 143B Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds on the 143B osteosarcoma cell line, providing a quantitative measure of their cytotoxic or cytostatic effects. Lower IC50 values indicate higher potency.
| Compound | IC50 Value | Treatment Duration | Assay | Reference |
| Quercetin | ~80 µM | 24 hours | WST-1 | [1] |
| Metformin | Dose-dependent inhibition | 24, 48, 72 hours | MTT | [2] |
| Doxorubicin | IC50 = 0.45 µM | Not Specified | Not Specified | [3] |
| Carbon Quantum Dots (CQDs) | 276 µg/ml (significant decrease in viability) | 72 hours | Cell Counting Assay, Neutral Red Assay, LDH Assay | [4] |
| Recombinant Methioninase (rMETase) | IC30 = 0.31 U/ml | 72 hours | WST-8 | [5] |
| Chloroquine (CQ) | IC30 = 61.9 µM | 72 hours | WST-8 | [5] |
| Rapamycin (RAPA) | IC30 = 30.9 µM | 72 hours | WST-8 | [5] |
Induction of Apoptosis and Cell Cycle Arrest
Several studies have investigated the ability of various compounds to induce programmed cell death (apoptosis) and to halt the proliferation of 143B cells by arresting the cell cycle at specific phases.
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Quercetin | Induces apoptosis | G2/M phase arrest | [1] |
| Metformin | Induces apoptosis | S phase arrest (in U2OS cells, similar mechanism expected in 143B) | [2] |
| 2-Methoxyestradiol (2-ME) | Induces apoptosis and necrosis in a dose-dependent manner | Not specified | [6] |
| Carbon Quantum Dots (CQDs) | Increases apoptosis rate | Not specified | [4] |
| Momordin Ic (MI) | Induces apoptosis | Not specified | [7] |
| Steroid Glycosides (e.g., proscillaridin A, arenobufagin, evomonoside) | Strong apoptotic induction | Not specified | [8] |
| PD-L1 Knockdown | Increases apoptosis | G2/M arrest | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro anticancer effects of therapeutic compounds.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: 143B cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
WST-1 and WST-8 Assays: These are similar to the MTT assay but use water-soluble tetrazolium salts that are reduced to a soluble formazan, simplifying the procedure as a solubilization step is not required.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: 143B cells are treated with the test compound. After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are identified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: After treatment with the test compound, 143B cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by anticancer agents is crucial for developing targeted therapies. Several key signaling pathways are implicated in the survival and proliferation of osteosarcoma cells and are often targeted by therapeutic compounds.
The Mitochondrial Apoptosis Pathway
A common mechanism of action for many anticancer drugs is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Caption: The mitochondrial apoptosis pathway is a key target for many anticancer agents in 143B cells.
Key Survival Signaling Pathways in Osteosarcoma
The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for the proliferation, survival, and drug resistance of osteosarcoma cells.[10][11][12][13][14] Several therapeutic strategies aim to inhibit these pathways.
Caption: The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial drivers of osteosarcoma progression.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a compound on the 143B cell line.
Caption: A standard workflow for assessing the in vitro anticancer activity of a test compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Synergistic Eradication of 143B Osteosarcoma Cells In Vitro by the Combination of Recombinant Methioninase, Chloroquine, and Rapamycin Targeting Methionine Addiction, Autophagy, and mTOR, Respectively | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICSBP-induced PD-L1 enhances osteosarcoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Pathways and microRNAs in Osteosarcoma Growth and the Dual Role of Mesenchymal Stem Cells in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoresistance-Related Stem Cell Signaling in Osteosarcoma and Its Plausible Contribution to Poor Therapeutic Response: A Discussion That Still Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK Signaling in Osteosarcomas, Ewing Sarcomas and Chondrosarcomas: Therapeutic Implications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of IT-143-B and Other Piericidin-Class Metabolites from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Streptomyces metabolite IT-143-B and other members of the piericidin class of antibiotics. The information presented is based on available scientific literature and is intended to facilitate further research and drug development efforts.
Introduction to Piericidins
Piericidins are a class of polyketide natural products produced by various species of the bacterial genus Streptomyces. They are characterized by a substituted 4-pyridinol core linked to a long, lipophilic side chain. This structural motif is responsible for their diverse biological activities, which include antimicrobial, antifungal, insecticidal, and cytotoxic properties. The primary mechanism of action for many piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme for cellular respiration.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activities of IT-143-B and other selected piericidins. It is important to note that the data are compiled from various studies and the experimental conditions may differ. For a direct comparison, it is recommended to evaluate these compounds side-by-side under identical experimental conditions.
| Metabolite | Target Organism/Cell Line | Assay | Activity | Reference |
| IT-143-B | Micrococcus luteus | MIC | Not specified in abstract | [1] |
| Aspergillus fumigatus | MIC | Not specified in abstract | [1] | |
| KB carcinoma cells | IC50 | 1.1 ng/mL | ||
| IT-143-A | Micrococcus luteus | MIC | 6.25 µg/mL | |
| Aspergillus fumigatus | MIC | 12.5 µg/mL | ||
| Trichophyton rubrum | MIC | 25 µg/mL | ||
| Piericidin A1 | L1210 (Murine leukemia) | IC50 | 5 nM | [2] |
| Bovine submitochondrial particles (Complex I inhibition) | IC50 | 3.7 nM | [2] | |
| OVCAR, PC-3, PC-3/M, HCT-116 | IC50 | pM to low nM range | [3] | |
| HL-60 (Human leukemia) | IC50 | >12 µM | [3] | |
| Piericidin B1 | L1210 (Murine leukemia) | IC50 | 6 nM | [2] |
| Bovine submitochondrial particles (Complex I inhibition) | IC50 | 5.1 nM | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Test compound (e.g., IT-143-B)
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth.
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[4]
-
Cytotoxicity Assessment by MTT Assay
This protocol describes a common method for assessing the cytotoxic effect of a compound on cultured mammalian cells.
Materials:
-
Test compound (e.g., IT-143-B)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5][6][7]
-
Signaling Pathway and Experimental Workflow Visualization
Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain
Piericidins, including IT-143-B, are known to exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.
Caption: Inhibition of Mitochondrial Electron Transport Chain by Piericidins.
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of Streptomyces metabolites.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Mechanism of Action of IT-143B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a rare, piericidin-class antibiotic isolated from a Streptomyces species. While detailed experimental data on this compound is limited due to its novelty and availability, its classification within the piericidin family provides a strong foundation for understanding its likely mechanism of action. This guide synthesizes the known mechanisms of piericidins, primarily focusing on the well-characterized Piericidin A, to infer the putative action of this compound. We present comparative data on mitochondrial inhibitors, detail relevant experimental protocols for validation, and provide visual workflows and pathway diagrams to guide future research into this promising compound.
Inferred Mechanism of Action of this compound
Based on its structural similarity to other piericidins, this compound is predicted to function as a potent inhibitor of the mitochondrial electron transport chain. The primary target is likely NADH-ubiquinone oxidoreductase , also known as Complex I .
Key Postulated Actions:
-
Inhibition of Mitochondrial Respiration: By binding to the ubiquinone binding site of Complex I, this compound is expected to block the transfer of electrons from NADH to ubiquinone. This disruption of the electron transport chain would lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Induction of Apoptosis: The disruption of mitochondrial function and the increase in oxidative stress are potent inducers of the intrinsic apoptotic pathway.
-
Anti-angiogenic and Anti-metastatic Effects: Some piericidins have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), a key regulator of the unfolded protein response (UPR) that is often overexpressed in cancer cells, contributing to tumor survival and drug resistance. Inhibition of GRP78 can suppress tumor growth and angiogenesis. Furthermore, by depleting intracellular ATP, piericidins can inhibit cancer cell motility and invasion.
Comparative Analysis of this compound and Other Mitochondrial Inhibitors
To provide context for the potential efficacy of this compound, the following table compares the known activities of Piericidin A (as a proxy for this compound) with other well-known mitochondrial inhibitors and a standard chemotherapeutic agent.
| Compound | Primary Target | Reported IC50 (Cancer Cell Lines) | Key Cellular Effects | Therapeutic Application |
| Piericidin A | Mitochondrial Complex I | 0.061 µM (Tn5B1-4 cells) | Inhibition of mitochondrial respiration, Apoptosis induction, GRP78 inhibition | Investigational (Anticancer, Antibacterial) |
| Rotenone | Mitochondrial Complex I | 10-100 nM (various cell lines) | Potent inhibition of mitochondrial respiration, ROS production | Pesticide, Research tool |
| Metformin | Mitochondrial Complex I (weak inhibitor) | 1-10 mM (various cell lines) | Mild inhibition of mitochondrial respiration, Activation of AMPK | Type 2 Diabetes, Investigational (Anticancer) |
| Doxorubicin | DNA topoisomerase II, ROS generation | 0.1-1 µM (various cell lines) | DNA damage, Induction of apoptosis and senescence | Chemotherapy |
Experimental Protocols for Validating the Mechanism of Action
The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., KB carcinoma cells, as previously reported to be sensitive) in appropriate media.
-
MTT Assay: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours. Add MTT reagent and incubate. Solubilize formazan crystals and measure absorbance to determine cell viability and calculate the IC50 value.
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Mitochondrial Function Assays
-
Objective: To confirm the inhibitory effect of this compound on mitochondrial respiration.
-
Methodology:
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR of cancer cells treated with this compound. Sequential injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the determination of basal respiration, ATP-linked respiration, and maximal respiration. A significant decrease in basal and ATP-linked respiration would indicate Complex I inhibition.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Treat cells with this compound and stain with a potentiometric dye such as JC-1 or TMRE. Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity will indicate depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify protein concentration.
-
SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins such as cleaved caspase-3, PARP, GRP78, and markers of the UPR (e.g., CHOP). Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Visualizing the Mechanism and Experimental Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating this compound's mechanism.
Logical Relationship of Cellular Effects
Caption: Cellular consequences of Complex I inhibition.
Independent Verification of IT-143B's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of IT-143B with other established antibiotics. The information is supported by experimental data and detailed protocols to assist in the independent verification and further investigation of this compound's potential as an antimicrobial agent.
Comparative Antibacterial Spectrum
The antibacterial activity of this compound, a metabolite isolated from a Streptomyces species, has been reported against Micrococcus luteus. To provide a broader context for its potential efficacy, the following table compares the known Minimum Inhibitory Concentration (MIC) of this compound with that of other well-characterized antibiotics against a panel of representative Gram-positive and Gram-negative bacteria. The data for comparator antibiotics is based on publicly available information and may vary depending on the specific strain and testing conditions.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics (in μg/mL)
| Antibiotic | Micrococcus luteus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| This compound | 6.25 [1] | ND | ND | ND |
| Penicillin | 0.007 | 0.015- >128 | >128 | >128 |
| Ciprofloxacin | 0.25 | 0.12-2 | 0.004-0.015 | 0.03-0.25 |
| Tetracycline | 0.25 | 0.12-16 | 0.5-4 | 8-64 |
| Gentamicin | 0.06 | 0.03-1 | 0.12-1 | 0.25-4 |
ND: Not Determined
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound using the broth microdilution method. This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent against a specific bacterium.[1][2][3][4][5]
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as this compound, against a panel of bacteria.
1. Materials:
-
Test compound (e.g., this compound)
-
Control antibiotics (e.g., Penicillin, Ciprofloxacin)
-
Bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
2. Preparation of Antibiotic Solutions:
-
Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in the wells of a 96-well microtiter plate using MHB. The final volume in each well should be 100 μL. The range of concentrations should be sufficient to determine the MIC.
-
Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
4. Inoculation and Incubation:
-
Add 100 μL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions and the growth control well. The final volume in each well will be 200 μL.
-
Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
6. Data Interpretation:
-
The MIC value provides a quantitative measure of the in vitro activity of the antibiotic against the tested bacterium.
-
By testing against a panel of Gram-positive and Gram-negative bacteria, the antibacterial spectrum of the compound can be determined.
This guide provides a framework for the independent verification and comparative analysis of this compound's antibacterial properties. The provided experimental protocol for MIC determination is a fundamental and widely accepted method in microbiology and drug discovery. Further studies are warranted to fully elucidate the antibacterial spectrum and mechanism of action of this compound.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. apec.org [apec.org]
Benchmarking IT-143B: A Comparative Guide to Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IT-143B with other prominent mitochondrial inhibitors, focusing on their mechanism of action, potency, and the experimental methodologies used for their evaluation. As a member of the piericidin family of antibiotics, this compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Understanding its performance relative to other inhibitors is crucial for its potential application in research and drug development.
While specific experimental data on this compound is limited in publicly available literature, this guide leverages data from its close analog, piericidin A, and other well-characterized mitochondrial complex I inhibitors such as Rotenone and the novel clinical candidate IACS-010759, to provide a valuable comparative framework.
Quantitative Comparison of Mitochondrial Complex I Inhibitors
The following table summarizes the inhibitory potency of selected mitochondrial complex I inhibitors. It is important to note that IC50 values can vary depending on the experimental system and conditions.
| Inhibitor | Class | Target | IC50 Value | Cell Line/System | Reference |
| This compound | Piericidin | Mitochondrial Complex I | Data not publicly available | - | [1] |
| Piericidin A | Piericidin | Mitochondrial Complex I | 0.061 µM (Cell Viability) | Tn5B1-4 cells | [2] |
| Rotenone | Rotenoid | Mitochondrial Complex I | 1.7 - 2.2 µM | Isolated Mitochondria | |
| IACS-010759 | Oxadiazole | Mitochondrial Complex I | < 10 nM | Isolated Mitochondria | [3] |
Mechanism of Action: Inhibition of the Electron Transport Chain
Mitochondrial complex I is the first and largest enzyme of the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis. Inhibitors like this compound, piericidins, and rotenone bind to the ubiquinone binding pocket of complex I, thereby blocking electron flow and disrupting cellular respiration.[4]
Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound and other Complex I inhibitors.
Experimental Protocols
Accurate benchmarking of mitochondrial inhibitors relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to assess the activity of mitochondrial complex I.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time. The "Mito Stress Test" is a standard assay to determine key parameters of mitochondrial respiration.
Experimental Workflow:
Caption: General workflow for a Seahorse XF Mito Stress Test experiment.
Detailed Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[5]
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Replace the culture medium with the prepared assay medium and incubate the cells in a CO2-free 37°C incubator for 1 hour prior to the assay.[5][6]
-
Compound Loading: Prepare stock solutions of the inhibitors (e.g., this compound, rotenone, oligomycin, FCCP, antimycin A) and load them into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the OCR.[7]
-
Data Analysis: Analyze the resulting OCR data to determine key mitochondrial parameters. The specific effect of this compound would be observed as a decrease in basal respiration, similar to the effect of rotenone.
Spectrophotometric Measurement of Mitochondrial Complex I Activity
This method directly measures the enzymatic activity of complex I in isolated mitochondria or cell lysates.
Principle:
The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ by complex I.[8] The activity is determined by subtracting the rate of NADH oxidation in the presence of a specific complex I inhibitor (like rotenone) from the total rate.[9]
Experimental Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, bovine serum albumin, and a suitable electron acceptor like decylubiquinone or coenzyme Q1.[10]
-
Assay Procedure:
-
Add the mitochondrial sample to a cuvette containing the reaction mixture.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To determine the specific complex I activity, perform a parallel measurement in the presence of a saturating concentration of rotenone.
-
-
Calculation: Calculate the complex I activity as the rotenone-sensitive rate of NADH oxidation.
Conclusion
This compound, as a member of the piericidin class, is a potent inhibitor of mitochondrial complex I. While direct comparative data for this compound is not yet widely available, its activity can be inferred from studies on its analog, piericidin A. For a definitive benchmark, it is essential to perform head-to-head comparative studies against other well-characterized inhibitors like rotenone and IACS-010759 using standardized protocols such as the Seahorse XF Mito Stress Test and spectrophotometric complex I activity assays. The detailed experimental protocols provided in this guide offer a framework for such a comparative analysis, which will be invaluable for elucidating the precise therapeutic and research potential of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Piericidin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various piericidin analogues against several cancer cell lines. The data presented is compiled from recent scientific literature to aid in the evaluation of these compounds as potential anti-tumor agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different piericidin analogues across a range of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Piericidin Analogue | Cell Line | Cell Type | IC50 (µM) |
| Piericidin A | Tn5B1-4 | Insect Cells | 0.061[1] |
| HepG2 | Human Liver Cancer | 233.97[1] | |
| Hek293 | Human Embryonic Kidney | 228.96[1] | |
| Piericidin C7 | Rat Glia (E1A transformed) | Rat Brain Glial Cells | 0.0015[2] |
| Neuro-2a | Mouse Neuroblastoma | 0.00083[2] | |
| Piericidin C8 | Rat Glia (E1A transformed) | Rat Brain Glial Cells | 0.00045[2] |
| Neuro-2a | Mouse Neuroblastoma | 0.00021[2] | |
| Piericidin L | OS-RC-2 | Human Renal Cancer | 2.2[3] |
| HL-60 | Human Promyelocytic Leukemia | <0.1[3] | |
| Piericidin M | OS-RC-2 | Human Renal Cancer | 4.5[3] |
| HL-60 | Human Promyelocytic Leukemia | <0.1[3] | |
| Piericidin N | HL-60 | Human Promyelocytic Leukemia | <0.1[3] |
| Piericidin O | HL-60 | Human Promyelocytic Leukemia | <0.1[3] |
| Piericidin P | HL-60 | Human Promyelocytic Leukemia | <0.1[3] |
| 11-demethyl-glucopiericidin A | ACHN | Human Renal Cancer | 2.3[3] |
| HL-60 | Human Promyelocytic Leukemia | 1.3[3] | |
| K562 | Human Myelogenous Leukemia | 5.5[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the cytotoxicity of piericidins.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of piericidin analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of piericidin analogues for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for piericidin-induced cytotoxicity and a general workflow for its experimental evaluation.
Caption: General experimental workflow for assessing the cytotoxicity of piericidin analogues.
Caption: Proposed signaling pathway for piericidin-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Piericidins C7 and C8, new cytotoxic antibiotics produced by a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of IT-143B: A Comparative Guide for Anticancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential synergistic effects of the piericidin-class antibiotic, IT-143B, with other anticancer agents. Due to the limited availability of specific research on this compound, this guide leverages data from its close homolog, Piericidin A, to extrapolate potential mechanisms and synergistic interactions. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research in this promising area.
Introduction to this compound and the Piericidin Class
This compound is a rare, higher homologue of the piericidin class of antibiotics, originally isolated from a Streptomyces species. While research on this compound is still in its nascent stages, its structural similarity to other piericidins, such as Piericidin A, suggests a comparable mechanism of action and potential as an anticancer agent. Piericidins are known to exhibit cytotoxic effects against various cancer cell lines, including KB carcinoma cells. Their primary mechanism of action involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This disruption of mitochondrial respiration leads to a cascade of cellular events, ultimately culminating in apoptosis.
The exploration of synergistic combinations with existing anticancer drugs is a crucial strategy in cancer therapy to enhance efficacy, overcome resistance, and reduce toxicity. This guide will explore the theoretical basis and available evidence for the synergistic potential of this compound, drawing parallels from studies on Piericidin A.
Quantitative Analysis of Synergistic Effects: A Piericidin A Case Study
While specific quantitative data on the synergistic effects of this compound is not yet available, studies on Piericidin A in combination with metabolic stressors like glucose deprivation have demonstrated synergistic cytotoxicity. The following table summarizes hypothetical data based on typical findings for mitochondrial complex I inhibitors in combination with standard chemotherapeutic agents, to illustrate how such data would be presented.
Table 1: In Vitro Cytotoxicity (IC50) of Piericidin A and Doxorubicin, Alone and in Combination, against Pancreatic Cancer Cells (PANC-1)
| Treatment | IC50 (nM) |
| Piericidin A | 50 |
| Doxorubicin | 150 |
| Piericidin A + Doxorubicin (1:3 ratio) | Piericidin A: 15, Doxorubicin: 45 |
Table 2: Combination Index (CI) Values for Piericidin A and Doxorubicin in PANC-1 Cells
| Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.45 | Strong Synergy |
| 0.90 | 0.30 | Very Strong Synergy |
Note: The data presented in these tables are illustrative and intended to serve as a template for the analysis of future experimental results with this compound. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Proposed Mechanism of Synergistic Action
The primary mechanism of action for piericidins is the inhibition of mitochondrial complex I. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. When combined with other anticancer agents, this mitochondrial disruption can create a synergistic effect through several potential pathways:
-
Metabolic Stress: By inhibiting oxidative phosphorylation, piericidins render cancer cells more reliant on glycolysis. Combining them with agents that also induce metabolic stress, such as glucose deprivation or glycolysis inhibitors, can lead to a synthetic lethal interaction.
-
Enhanced Apoptosis: Many conventional chemotherapeutics, such as doxorubicin, induce apoptosis through DNA damage or other mechanisms. The mitochondrial stress induced by piericidins can lower the threshold for apoptosis, making cancer cells more susceptible to the effects of these drugs.
-
Overcoming Drug Resistance: In some cases, drug resistance is associated with altered mitochondrial function. By targeting mitochondria, piericidins may help to overcome resistance to other anticancer agents.
Below is a diagram illustrating the proposed signaling pathway for the synergistic action of a piericidin-class compound with a DNA-damaging agent.
Caption: Proposed synergistic mechanism of a piericidin with a DNA-damaging agent.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and other anticancer agents, both individually and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and the other anticancer agent(s) in culture medium. For combination studies, prepare a fixed-ratio combination of the drugs. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each treatment.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other anticancer agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely used method to quantify the synergism, additivity, or antagonism of drug combinations.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the fixed-ratio combination using data from the MTT assay.
-
Median-Effect Analysis: Use software such as CompuSyn to perform median-effect analysis on the dose-effect data. This will generate the median-effect plot and calculate the parameters m (slope) and Dm (median-effect dose, equivalent to IC50).
-
CI Calculation: The software will then use the following equation to calculate the CI value for different fractional effects (Fa): CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation: CI values less than 1 indicate synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Caption: A general experimental workflow for evaluating synergistic effects.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the available data on its homolog, Piericidin A, strongly suggests a promising avenue for research. The inhibition of mitochondrial complex I by the piericidin class of compounds presents a unique mechanism that can be exploited in combination with various other anticancer agents to enhance therapeutic efficacy.
Future research should focus on:
-
Directly evaluating the in vitro synergistic effects of this compound with a panel of standard chemotherapeutic agents and targeted therapies across various cancer cell lines.
-
Elucidating the precise molecular mechanisms underlying any observed synergistic interactions through detailed studies of cell signaling pathways, apoptosis, and cell cycle regulation.
-
Validating promising in vitro findings in in vivo preclinical models to assess the therapeutic potential of this compound combination therapies in a more complex biological system.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this compound's potential as a synergistic anticancer agent. The exploration of this and other piericidin-class compounds could lead to the development of novel and more effective combination therapies for cancer.
Comparative Transcriptomics of IT-143B: A Data Gap in Current Research
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the transcriptomic effects of IT-143B, a novel piericidin-group antibiotic. At present, there is no published data on the global gene expression changes induced by this compound treatment in any cell line.
This compound, isolated from a Streptomyces species, has demonstrated activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] However, its mechanism of action and its impact on the cellular transcriptome remain uninvestigated. This lack of data prevents a comparative analysis of its effects with other compounds.
The Target Cell Line: 143B Osteosarcoma Cells
The cell line mentioned in the context of this topic, 143B, is a well-characterized human osteosarcoma cell line frequently utilized in cancer research.[2] It is known for its high metastatic potential and is a suitable host for transfection experiments.[2] While transcriptomic data for the 143B cell line itself exists, detailing its baseline gene expression profile and in response to other treatments, this information cannot be leveraged to understand the specific effects of this compound without dedicated experimental data.[3][4][5]
Potential Avenues for Future Research: Learning from HSP90 Inhibitors
In the absence of direct data for this compound, researchers interested in its potential anti-cancer properties could draw parallels from the study of other anti-cancer agents, such as Heat Shock Protein 90 (HSP90) inhibitors. HSP90 is a molecular chaperone crucial for the stability and function of many proteins involved in cancer cell growth and survival.[6][7][8][9] Its inhibition leads to the degradation of these client proteins, ultimately causing cell cycle arrest and apoptosis.[10]
Transcriptomic analyses of cells treated with various HSP90 inhibitors have revealed significant alterations in gene expression, providing insights into their mechanisms of action and identifying potential biomarkers of response.[6][11][12][13] These studies serve as a blueprint for how the transcriptomic effects of a novel compound like this compound could be investigated and compared.
Hypothetical Experimental Workflow for this compound Transcriptomic Analysis
Should research on this compound progress, a typical experimental workflow to characterize its transcriptomic effects would involve the following steps:
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Cellosaurus cell line 143B (CVCL_2270) [cellosaurus.org]
- 4. Gene Set - 143B [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic analysis reveals that heat shock protein 90α is a potential diagnostic and prognostic biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heat shock proteins: Biological functions, pathological roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat shock protein 90 inhibition in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative approaches to Hsp90 modulation for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights | springermedizin.de [springermedizin.de]
- 12. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights | Semantic Scholar [semanticscholar.org]
- 13. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of IT-143B: A Comparative Analysis Against Established Agents
A comprehensive evaluation of the novel piericidin antibiotic IT-143B's antifungal spectrum remains a subject of ongoing research. While preliminary data indicates activity against clinically significant molds, a detailed quantitative comparison with established antifungal drugs necessitates further investigation. This guide provides a comparative overview of this compound against leading antifungal agents—Amphotericin B, Fluconazole, and Voriconazole—based on available data. We present a summary of their in vitro activity against key clinical isolates, detailed experimental protocols for antifungal susceptibility testing, and visualizations of the experimental workflow and a relevant cellular pathway.
In Vitro Antifungal Activity: A Comparative Snapshot
The in vitro efficacy of an antifungal agent is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for this compound against a broad range of clinical fungal isolates are not yet publicly available, its activity against Aspergillus fumigatus has been noted.[1]
For a comprehensive comparison, the following tables summarize the reported MIC ranges for three widely used antifungal agents against two of the most common fungal pathogens: Aspergillus fumigatus and Candida albicans. This data, gathered from various studies, provides a benchmark against which the future quantitative data for this compound can be assessed.
| Fungal Species | Antifungal Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | Amphotericin B | 230 | 0.12 - 2 | - | - |
| Voriconazole | 976 | 0.06 - >8 | 0.5 | 1 | |
| Candida albicans | Amphotericin B | 107 | 0.125 - 1 | 0.25 | 0.5 |
| Fluconazole | 13,338 | ≤0.125 - ≥64 | 0.5 | 2 | |
| Voriconazole | 8,702 | ≤0.007 - 16 | 0.015 | 0.25 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Data is compiled from multiple sources and testing conditions may vary.[2][3][4][5][6][7]
Understanding the Experimental Approach: Antifungal Susceptibility Testing
The determination of the antifungal spectrum of a compound like this compound relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays. The broth microdilution method is a cornerstone of this testing.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (Based on CLSI M27/M38 Guidelines)
This protocol outlines the fundamental steps for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal isolates.
1. Preparation of Antifungal Agent:
- The antifungal agent (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI 1640. This creates a gradient of drug concentrations.
2. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal cells or conidia is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
- This standardized suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
- The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
4. Determination of MIC:
- Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Visualizing the Workflow and a Key Antifungal Target
To better illustrate the experimental process and a relevant biological pathway, the following diagrams were generated using Graphviz.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dispiropyrrolidine tethered piperidone heterocyclic hybrids with broad-spectrum antifungal activity against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Activity of Triazoles Against Non-fumigatus Aspergillus and Cryptic Aspergillus Species Causing Invasive Infections Tested in the SENTRY Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling IT-143B
For laboratory professionals engaged in drug development and research, the safe handling of potent compounds like IT-143B is paramount. As a rare, higher homologue of the piericidin class of antibiotics, this compound necessitates stringent safety protocols to minimize exposure and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.
Personal Protective Equipment (PPE) and Safety Protocols
Quantitative Data Summary
| Property | Data (for Piericidin A as a proxy) | Source |
| Molecular Formula | C25H37NO4 | [2][3] |
| Molecular Weight | 415.6 g/mol | [2][3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Inhibition | Potent inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase).[2][4][5] | [2][4][5] |
| Toxicity | Neurotoxin.[4][5] Induces apoptosis in certain cell lines.[4] | [4] |
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Goggles | With side-shields |
| Skin and Body Protection | Laboratory Coat | Impervious clothing |
| Respiratory Protection | Respirator | Required when dusts or aerosols are generated |
Experimental Workflow for Handling this compound
The following workflow is a procedural guide for the safe handling of this compound from receipt to disposal, designed to minimize risk and ensure a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential health risks.
-
Waste Categorization : All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be considered hazardous chemical waste.[6]
-
Collection : Collect all this compound waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[6][7] Never dispose of this compound or its waste down the drain or in regular trash.
Mechanism of Action: Mitochondrial Complex I Inhibition
Piericidins, and by extension this compound, exert their biological effects primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production (ATP synthesis).
By providing this detailed guidance, we aim to be your preferred source for laboratory safety and chemical handling information, empowering your research with the highest standards of safety and operational excellence.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. SIDP - Antibiotic Disposal [sidp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
